2',6'-Dihydroxy-4'-methoxydihydrochalcone
Description
1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one has been reported in Boesenbergia rotunda, Pityrogramma calomelanos, and other organisms with data available.
from Piper longicaudatum; structure in first source
Properties
IUPAC Name |
1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-20-12-9-14(18)16(15(19)10-12)13(17)8-7-11-5-3-2-4-6-11/h2-6,9-10,18-19H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMCODCJMHTFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188734 | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenyl-1-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034435 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35241-55-5 | |
| Record name | 2′,6′-Dihydroxy-4′-methoxydihydrochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35241-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035241555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.676 | |
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| Record name | 1-(2,6-DIHYDROXY-4-METHOXYPHENYL)-3-PHENYLPROPAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEW35E6HOL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenyl-1-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034435 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174 - 175 °C | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenyl-1-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034435 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2',6'-Dihydroxy-4'-methoxydihydrochalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',6'-Dihydroxy-4'-methoxydihydrochalcone is a naturally occurring dihydrochalcone, a class of flavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, methodologies for their determination, and insights into its biological interactions. The document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this compound for potential therapeutic applications.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₄ | PubChem |
| Molecular Weight | 272.29 g/mol | PubChem |
| Melting Point | 172-175 °C | Echemi[1] |
| Physical Description | Solid | Human Metabolome Database |
| logP (calculated) | 3.3 | PubChem |
| pKa (strongest acidic, predicted) | 9.88 | FooDB[2] |
| Water Solubility (predicted) | 0.051 g/L | FooDB[2] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical and biological properties are essential for reproducibility and validation of research findings.
Determination of Melting Point
The melting point of a solid compound is a critical indicator of its purity. A common and reliable method for its determination is the capillary melting point technique.
Protocol:
-
A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range is reported as the melting point.
-
For this compound, an uncorrected melting point was recorded on an electrothermal melting point apparatus (Gallenkamp)[3].
Determination of Octanol-Water Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a standard protocol for its experimental determination.
Protocol:
-
A solution of this compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The n-octanol and water layers are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in a solution and is crucial for understanding the ionization state of a compound at different physiological pH values. Spectrophotometric titration is a widely used method for pKa determination.
Protocol:
-
A series of buffer solutions with a range of known pH values are prepared.
-
A stock solution of this compound is prepared in a suitable solvent.
-
A small aliquot of the stock solution is added to each buffer solution.
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
Changes in the absorbance at specific wavelengths corresponding to the ionized and non-ionized forms of the compound are plotted against the pH.
-
The pKa is determined from the midpoint of the resulting titration curve.
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory properties of this compound have been evaluated by measuring its effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]
Protocol:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in an appropriate medium.
-
Treatment: The macrophages are pre-treated with varying concentrations of this compound for a specific duration.
-
Stimulation: The cells are then stimulated with LPS (a potent inflammatory agent) to induce an inflammatory response.
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and nitrite levels are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
A reduction in the levels of these inflammatory markers in the presence of the compound indicates its anti-inflammatory activity.
Mandatory Visualizations
Synthesis Workflow of this compound
The synthesis of this compound can be achieved via the Claisen-Schmidt condensation, a classical method for the formation of chalcones and their derivatives. This is followed by a reduction of the chalcone to the corresponding dihydrochalcone.
Caption: Synthesis workflow for this compound.
Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS). This suggests an interruption of the canonical inflammatory signaling cascade.
Caption: Inhibition of LPS-induced inflammatory signaling.
Conclusion
This technical guide consolidates the available data on the physicochemical properties of this compound. The provided experimental protocols and visual diagrams of its synthesis and anti-inflammatory mechanism offer a robust starting point for further research and development. The favorable anti-inflammatory profile of this compound warrants deeper investigation into its therapeutic potential.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. SYNTHESIS OF 2' 4'-DIHYDROXY-6' -METHOXY-3, 4-METHYLENEDIOXYDIHYDRO CHALCONE AND 2 ', 4 ', 6 '-TRIHYDROXY-4-METHOXYDIHYDROCHALCONE | Biological Sciences - PJSIR [v2.pjsir.org]
- 3. v2.pjsir.org [v2.pjsir.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 2',6'-Dihydroxy-4'-methoxydihydrochalcone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2',6'-Dihydroxy-4'-methoxydihydrochalcone, a flavonoid derivative with potential pharmacological applications. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes available information on related compounds and general principles of flavonoid solubility to provide a comprehensive resource for laboratory professionals.
Quantitative Solubility Data
Direct quantitative solubility data for this compound in common organic solvents remains limited in publicly available literature. However, data for the structurally similar compound, 2',6'-Dihydroxy-4'-methoxychalcone, provides a valuable point of reference. It is important to note that the hydrogenation of the α,β-double bond to form the dihydrochalcone may slightly alter its polarity and, consequently, its solubility profile.
Table 1: Solubility of 2',6'-Dihydroxy-4'-methoxychalcone (Related Compound)
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL[1] |
| Ethanol | ≥ 10 mg/mL[1] |
It is generally understood that dihydrochalcones exhibit low solubility in aqueous solutions[2][3]. The solubility of flavonoids, as a class, is influenced by factors such as the nature of the solvent, temperature, and pH[4]. For instance, the solubility of neohesperidin dihydrochalcone, another related compound, increases significantly at higher temperatures[4].
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a flavonoid like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, DMSO), HPLC grade
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Inject the prepared standard solutions and the diluted sample solution into the HPLC system.
-
Analyze the chromatograms to determine the peak area corresponding to this compound for each injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak areas of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the solubility of a compound.
Factors Influencing Dihydrochalcone Solubility
The solubility of dihydrochalcones is a multifactorial property. The following diagram illustrates the key factors that can influence the solubility of these compounds.
Caption: Key factors that influence the solubility of dihydrochalcones.
References
Spectroscopic Profile of 2',6'-Dihydroxy-4'-methoxydihydrochalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2',6'-Dihydroxy-4'-methoxydihydrochalcone, a naturally occurring dihydrochalcone with potential pharmacological activities. This document compiles available mass spectrometry and nuclear magnetic resonance data, outlines standard experimental protocols for spectroscopic analysis of flavonoids, and presents a logical workflow for such analyses.
Introduction
This compound (IUPAC name: 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one) is a flavonoid that has been isolated from various plant species, including Piper aduncum and Etlingera littoralis.[1][2] Its chemical structure (Figure 1) has been confirmed through crystallographic studies.[2] Understanding the spectroscopic properties of this compound is crucial for its identification, characterization, and further development in pharmaceutical and scientific research.
Figure 1: Chemical Structure of this compound
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry data is critical for determining the molecular weight and elemental composition of a compound. The MS-MS fragmentation pattern provides valuable information about its structure.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₁₆O₄ | PubChem[3] |
| Molecular Weight | 272.29 g/mol | PubChem[3] |
| MS-MS Data (Negative Ion Mode) | ||
| Precursor m/z | 271.0989 | PubChem[2] |
| Fragment Ions (m/z) | Relative Abundance | |
| 152.013 | 100 | PubChem[2] |
| 238.0647 | 37.30 | PubChem[2] |
| 253.0882 | 30.48 | PubChem[2] |
| 124.0178 | 22.50 | PubChem[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.
While experimental ¹³C NMR data is not widely published, a predicted spectrum is available and provides expected chemical shifts for the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~205 |
| C-α | ~45 |
| C-β | ~30 |
| C-1' | ~105 |
| C-2', C-6' | ~163 |
| C-3', C-5' | ~93 |
| C-4' | ~165 |
| OCH₃ | ~55 |
| C-1'' | ~142 |
| C-2'', C-6'' | ~128 |
| C-3'', C-5'' | ~128 |
| C-4'' | ~126 |
Note: These are predicted values and may differ from experimental results.
Experimental ¹H NMR data for this compound is not available in the surveyed literature. A typical ¹H NMR spectrum for a dihydrochalcone would exhibit signals corresponding to the aromatic protons on both phenyl rings, the methylene protons of the propane bridge, the methoxy group protons, and the hydroxyl protons.
Infrared (IR) Spectroscopy
Experimental IR data for this compound is not available in the surveyed literature. An IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), aromatic (C-H and C=C), and ether (C-O) functional groups present in the molecule.
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for flavonoid compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent depends on the solubility of the compound and the desired resolution of hydroxyl proton signals.
-
Data Acquisition:
-
Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion.
-
Acquire the ¹³C NMR spectrum on the same instrument. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method: If the sample is soluble in a volatile solvent, a thin film can be prepared by depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for flavonoids as it is a soft ionization method that typically produces a prominent molecular ion peak.
-
Mass Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Perform tandem mass spectrometry (MS-MS) by selecting the molecular ion as the precursor ion and inducing fragmentation. This provides structural information based on the resulting fragment ions.
-
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the elemental composition and elucidate the structure of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of a natural product.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Further experimental work is required to obtain a complete set of empirical spectroscopic data, which will be invaluable for the scientific community engaged in natural product chemistry and drug discovery.
References
- 1. Selective Effect of 2′,6′-Dihydroxy-4′-Methoxychalcone Isolated from Piper aduncum on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C16H16O4 | CID 169676 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation Analysis of 2',6'-Dihydroxy-4'-methoxydihydrochalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2',6'-Dihydroxy-4'-methoxydihydrochalcone, a naturally occurring dihydrochalcone with potential pharmacological activities. Understanding the fragmentation behavior of this molecule is crucial for its accurate identification and characterization in complex matrices, such as plant extracts and biological samples, which is a fundamental step in drug discovery and development.
Introduction
This compound belongs to the flavonoid family, a diverse group of plant secondary metabolites known for their broad range of biological activities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the structural elucidation of these compounds. Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This guide outlines the characteristic fragmentation pathways of this compound observed in negative and positive ion modes.
Predicted Fragmentation Pattern
The fragmentation of this compound is primarily dictated by the cleavage of the bonds in the propane bridge connecting the two aromatic rings, as well as reactions involving the hydroxyl and methoxy functional groups.
Negative Ion Mode Fragmentation
In negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor ion. The fragmentation is expected to proceed through several key pathways, including retro-cleavage reactions and neutral losses.
A plausible fragmentation pathway involves the cleavage of the C-C bonds of the dihydrochalcone backbone. A key fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, and the bond between the two methylene groups of the propane chain. This can result in the formation of characteristic fragment ions corresponding to the substituted A-ring and the B-ring with part of the propane bridge.
Positive Ion Mode Fragmentation
In positive ion mode, the protonated molecule [M+H]⁺ serves as the precursor ion. Fragmentation in this mode often involves the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). The presence of hydroxyl groups facilitates the loss of water.
Quantitative Fragmentation Data
Based on available experimental data for this compound, the following fragment ions have been observed.[1]
| Precursor Ion (m/z) | Ionization Mode | Observed Fragment Ions (m/z) | Proposed Neutral Loss/Fragment Structure |
| 271.0989 | Negative | 253.0882 | [M-H-H₂O]⁻ |
| 238.0647 | [M-H-H₂O-CH₃]⁻ | ||
| 152.0130 | [C₈H₈O₃]⁻ (A-ring fragment) | ||
| 124.0178 | [C₇H₄O₂]⁻ (Fragment from A-ring) | ||
| 273.1121 | Positive | - | Data not available |
Visualization of the Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of this compound in negative ion mode.
Experimental Protocols
The following provides a representative, detailed methodology for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS).[2][3]
Sample Preparation
-
Extraction : For plant materials, an extraction with a suitable organic solvent such as methanol or ethanol is performed. The sample is typically sonicated or macerated to ensure efficient extraction of the target analyte.
-
Filtration and Concentration : The crude extract is filtered to remove solid debris. The solvent is then evaporated under reduced pressure to concentrate the sample.
-
Reconstitution : The dried extract is reconstituted in a solvent compatible with the LC mobile phase, typically a mixture of methanol and water.
Liquid Chromatography
-
LC System : A UPLC system equipped with a binary solvent manager, sample manager, and column heater.
-
Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for the separation of phenolic compounds.
-
Mobile Phase : A gradient elution is typically employed using two solvents:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid
-
-
Gradient Program : A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute compounds with increasing hydrophobicity.
-
Flow Rate : A flow rate of around 0.3-0.5 mL/min is common.
-
Column Temperature : The column is maintained at a constant temperature, for instance, 40 °C, to ensure reproducible retention times.
-
Injection Volume : A small injection volume (e.g., 1-5 µL) is used.
Mass Spectrometry
-
Mass Spectrometer : A Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode : Data is acquired in both positive and negative ESI modes to obtain comprehensive fragmentation information.
-
MS Scan : A full scan MS is performed over a mass range of m/z 100-1000 to detect the precursor ions.
-
MS/MS Scan : For fragmentation analysis, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode is used. In DDA, the most intense ions from the full scan are selected for fragmentation.
-
Collision Energy : A ramped or fixed collision energy (e.g., 10-40 eV) is applied in the collision cell to induce fragmentation.
-
Capillary Voltage : Typically set between 2.5 and 3.5 kV.
-
Source Temperature : Maintained at around 120-150 °C.
-
Desolvation Gas Temperature and Flow : Typically set at 350-500 °C and 600-800 L/hr, respectively, using nitrogen gas.
Conclusion
This technical guide has detailed the mass spectrometry fragmentation pattern of this compound. The provided quantitative data, fragmentation pathway diagram, and experimental protocol serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development for the identification and structural elucidation of this and related dihydrochalcones. The characteristic fragment ions, particularly those arising from cleavages of the propane bridge and losses of small neutral molecules, are key diagnostic features for the unambiguous identification of this compound in complex mixtures.
References
An In-depth Technical Guide to 2',6'-Dihydroxy-4'-methoxydihydrochalcone: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMDC) is a naturally occurring dihydrochalcone, a subclass of flavonoids, that has garnered significant interest within the scientific community. First documented in 1994, this compound has been isolated from a variety of plant species and has demonstrated a promising spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of DHMDC. It further delves into its known biological effects, including anti-inflammatory, neuroprotective, antiplasmodial, and antioxidant activities, supported by quantitative data and detailed experimental protocols. The underlying mechanisms of action, particularly the modulation of key signaling pathways, are elucidated and visualized to provide a deeper understanding of its therapeutic potential.
Discovery and History
This compound, a member of the dihydrochalcone class of flavonoids, was first documented in the scientific literature in 1994.[1] It is a natural product that has been identified in a diverse range of plant species.
Initial isolations and identifications of this compound have been reported from various botanical sources, including the inflorescences of Piper aduncum and the rhizomes of Boesenbergia rotunda and Etlingera littoralis.[2][3] Its presence has also been confirmed in Pityrogramma calomelanos and a wide array of other plants, highlighting its distribution in the plant kingdom.[4] The IUPAC name for this compound is 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one.[4]
Physicochemical Properties and Spectroscopic Data
DHMDC presents as a solid at room temperature with a melting point ranging from 174-175 °C.[4] It is characterized as a very hydrophobic molecule, being practically insoluble in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₄ | --INVALID-LINK-- |
| Molecular Weight | 272.29 g/mol | --INVALID-LINK-- |
| Melting Point | 174 - 175 °C | --INVALID-LINK-- |
| IUPAC Name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | --INVALID-LINK-- |
| SMILES | COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O | --INVALID-LINK-- |
| InChIKey | MDMCODCJMHTFIZ-UHFFFAOYSA-N | --INVALID-LINK-- |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Source |
| ¹H-NMR (CDCl₃) | δ 2.83 (t), 3.18 (t), 3.72 (s), 3.74 (s), 5.84 (d, J=2.5 Hz), 5.99 (d, J=2.5 Hz), 6.69 (d, J=8.3 Hz, 2H), 7.01 (d, J=8.5 Hz, 2H) | [5] |
| ¹³C-NMR | δ 55.5, 55.6 (methoxy carbons), 90.9, 93.6 (ring A methine carbons), 115.2 (2xCH), 129.4 (2xCH) (ring B methine carbons), 204.8 (carbonyl carbon) | [5] |
| Mass Spectrometry | ESI-MS/MS (Negative) m/z: 271.0989 [M-H]⁻, 238.0647, 253.0882, 152.013, 124.0178 | --INVALID-LINK-- |
| IR (neat) | 3420 cm⁻¹ (-OH), 1628 cm⁻¹ (C=O) | [6] |
| UV-Vis (CH₃OH) | λmax 339 and 225 nm | [6] |
Biological Activities and Therapeutic Potential
DHMDC exhibits a range of biological activities that suggest its potential as a therapeutic agent in several disease areas.
Anti-inflammatory Activity
DHMDC has demonstrated significant anti-inflammatory properties. In in-vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, DHMDC was found to reduce the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as nitrite levels.[7][8][9] Furthermore, it has been shown to modulate the expression of the adhesion molecule L-selectin (CD62L) on neutrophils, which plays a crucial role in leukocyte migration to inflammatory sites.[8] The anti-inflammatory effects of chalcones are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways such as NF-κB.[10][11][12]
Neuroprotective Effects
The compound has shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease. Studies have indicated that DHMDC can inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[13] By inhibiting AChE, DHMDC can increase acetylcholine levels in the brain, a key therapeutic strategy for managing Alzheimer's symptoms.[7][13][14][15] Flavonoids, in general, are known to interact with both the active and peripheral anionic sites of AChE.[7][13] Additionally, DHMDC has been observed to reduce oxidative stress in the brain, a contributing factor to neuronal damage in neurodegenerative conditions.[13]
Antiplasmodial Activity
DHMDC has been identified as a compound with antiplasmodial activity, suggesting its potential for the development of new antimalarial drugs.[4][7]
Antioxidant Properties
As a flavonoid, DHMDC possesses antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity is considered a contributing factor to its various other biological effects.[4]
Table 3: Quantitative Data on the Biological Activities of this compound
| Biological Activity | Assay | Model | Result | Source |
| Antileishmanial | ED₅₀ | Leishmania amazonensis promastigotes | 0.5 µg/mL | [2] |
| Antileishmanial | ED₅₀ | Leishmania amazonensis amastigotes | 24 µg/mL | [2] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound are underpinned by its interaction with specific molecular targets and its modulation of key cellular signaling pathways.
Inhibition of Inflammatory Signaling Pathways
A primary mechanism of DHMDC's anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-1β. Chalcones have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.[10][12][16]
Caption: Inhibition of the NF-κB Signaling Pathway by DHMDC.
Modulation of Acetylcholinesterase Activity
DHMDC's neuroprotective effects are, in part, due to its ability to inhibit the enzyme acetylcholinesterase (AChE). AChE is responsible for hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve impulse. By inhibiting AChE, DHMDC increases the concentration and duration of action of acetylcholine, which is beneficial in conditions like Alzheimer's disease where there is a deficit in cholinergic neurotransmission. Flavonoids can bind to both the catalytic active site and the peripheral anionic site of AChE, leading to its inhibition.
Caption: Mechanism of Acetylcholinesterase Inhibition by DHMDC.
Experimental Protocols
Isolation of this compound from Piper aduncum
The following protocol is based on the methodology described for the isolation of DHMDC from the inflorescences of Piper aduncum.[2]
1. Plant Material and Extraction:
-
Collect and dry the inflorescences of Piper aduncum.
-
Grind the dried plant material into a fine powder.
-
Perform successive extractions of the powdered material with dichloromethane at room temperature.
-
Evaporate the solvent from the extract under reduced pressure to obtain the crude dichloromethane extract.
2. Chromatographic Purification:
-
Subject the crude dichloromethane extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the compound of interest.
3. Final Purification and Identification:
-
Further purify the combined fractions if necessary using techniques such as preparative TLC or recrystallization to obtain the pure compound.
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Caption: Experimental Workflow for the Isolation of DHMDC.
Synthesis of Dihydrochalcones (General Procedure)
A common method for the synthesis of chalcones, the precursors to dihydrochalcones, is the Claisen-Schmidt condensation. The resulting chalcone can then be reduced to the corresponding dihydrochalcone.
1. Claisen-Schmidt Condensation (Chalcone Synthesis):
-
Dissolve the appropriate acetophenone (in this case, 2,6-dihydroxy-4-methoxyacetophenone) and benzaldehyde in a suitable solvent (e.g., ethanol).
-
Add a base catalyst (e.g., aqueous sodium hydroxide or potassium hydroxide) dropwise to the cooled reaction mixture.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
-
Purify the crude chalcone by recrystallization.
2. Reduction to Dihydrochalcone:
-
Dissolve the purified chalcone in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst for hydrogenation (e.g., Palladium on carbon, Pd/C).
-
Subject the mixture to hydrogenation, either at atmospheric pressure or under a hydrogen atmosphere in a Parr hydrogenator, until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain the crude dihydrochalcone.
-
Purify the product by column chromatography or recrystallization.
Future Perspectives and Conclusion
This compound has emerged as a natural compound with significant therapeutic potential, particularly in the areas of inflammation and neurodegenerative diseases. Its ability to modulate key signaling pathways, such as the NF-κB pathway, and to inhibit enzymes like acetylcholinesterase, provides a strong rationale for its further investigation and development.
Future research should focus on several key areas. A more detailed elucidation of its molecular targets and the upstream signaling events that it modulates is crucial. Preclinical studies in animal models of inflammatory diseases and neurodegeneration are warranted to establish its in vivo efficacy and safety profile. Furthermore, optimization of its chemical structure through medicinal chemistry approaches could lead to the development of more potent and selective analogues with improved pharmacokinetic properties.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0055293) [np-mrd.org]
- 2. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C16H16O4 | CID 169676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mjs.um.edu.my [mjs.um.edu.my]
- 6. iomcworld.com [iomcworld.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic and Therapeutic Insights into Flavonoid-Based Inhibition of Acetylcholinesterase: Implications for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Flavonoids as acetylcholinesterase inhibitors: Current therapeutic standing and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 2',6'-Dihydroxy-4'-methoxydihydrochalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of 2',6'-Dihydroxy-4'-methoxydihydrochalcone, a naturally occurring dihydrochalcone with noted antiplasmodial and antileishmanial activities. The following sections detail the spectroscopic data, experimental protocols for its isolation and characterization, and logical workflows for its structural determination, serving as a comprehensive resource for researchers in natural product chemistry and drug discovery.
Introduction
This compound, with the systematic IUPAC name 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one, is a polyketide belonging to the flavonoid family.[1][2] Its molecular formula is C₁₆H₁₆O₄, and it has a molecular weight of 272.29 g/mol .[1] This compound has been isolated from various natural sources, including the inflorescences of Piper aduncum and the rhizomes of Etlingera littoralis.[3][4] Its structural confirmation is paramount for understanding its bioactivity and for potential synthetic derivatization in drug development programs.
Spectroscopic Data
The structural framework of this compound has been pieced together through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the backbone of the structural elucidation, offering detailed insights into the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR spectral data, acquired from isolates from Piper aduncum, are summarized below.[3]
Table 1: ¹H-NMR Spectroscopic Data for this compound (in CDCl₃) [3]
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 7.26 | m | H-3, H-5 | |
| 7.19 | m | H-2, H-4, H-6 | |
| 5.93 | s | H-3', H-5' | |
| 3.79 | d | 8.5, 7.0 | H-α |
| 3.78 | s | 4'-OCH₃ | |
| 3.02 | t | 8.5, 7.0 | H-β |
Table 2: ¹³C-NMR Spectroscopic Data for this compound (in CDCl₃) [3]
| Chemical Shift (δ) (ppm) | Carbon Type (DEPT) | Assignment |
| 204.50 | C | C=O |
| 165.71 | C | C-2', C-6' |
| 162.50 | C | C-4' |
| 141.79 | C | C-1 |
| 129.40 | CH | C-3, C-5 |
| 128.56 | CH | C-2, C-6 |
| 126.10 | CH | C-4 |
| 104.95 | C | C-1' |
| 94.48 | CH | C-3', C-5' |
| 55.40 | CH₃ | 4'-OCH₃ |
| 45.80 | CH₂ | C-α |
| 30.80 | CH₂ | C-β |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak at m/z 272 [M]⁺ in the mass spectrum corresponds to the molecular formula C₁₆H₁₆O₄.[3]
Infrared (IR) Spectroscopy
IR spectroscopy indicates the presence of key functional groups. The IR spectrum of this compound shows characteristic absorption bands at 3265 cm⁻¹ for the hydroxyl (-OH) group and 1650 cm⁻¹ for the carbonyl (C=O) group.[3]
Experimental Protocols
The isolation and purification of this compound from natural sources are critical steps for its structural elucidation. The following protocols are based on methodologies reported in the literature.
Isolation from Piper aduncum[3]
-
Extraction: Air-dried leaves of Piper aduncum (1 kg) are macerated with 96% ethanol. The solvent is evaporated under reduced pressure to yield the crude ethanol extract.
-
Partitioning: The ethanol extract is partitioned between ethyl acetate and water (1:1). The ethyl acetate layer is collected and evaporated to dryness.
-
Column Chromatography: The ethyl acetate extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane-ethyl acetate (from 10:1 to 1:1), followed by pure ethyl acetate and ethanol.
-
Purification: Fractions containing the target compound are further purified by column chromatography on silica gel using an n-hexane-ethyl acetate (5:1) eluent to yield pure this compound.
Isolation from Etlingera littoralis[4]
-
Extraction: Fresh rhizomes of E. littoralis (3.89 kg) are chopped and extracted with a 50% solution of dichloromethane in methanol for three days at room temperature. The extract is filtered and evaporated to dryness.
-
Partitioning: The crude extract is partitioned between water and dichloromethane. The dichloromethane extract is collected.
-
Quick Column Chromatography (QCC): A portion of the dichloromethane extract is subjected to QCC on silica gel with a gradient of ethyl acetate in hexane.
-
Purification and Crystallization: The fraction containing the compound of interest is washed with 20% dichloromethane in hexane. The resulting solid is further purified by column chromatography on silica gel with 70% dichloromethane in hexane. Yellow, block-shaped single crystals suitable for X-ray analysis can be obtained by slow evaporation from an ethyl acetate solution.[4]
Structural Elucidation Workflow
The logical process for determining the structure of this compound is outlined below. This workflow integrates the spectroscopic data to build the molecular structure piece by piece.
Caption: A flowchart illustrating the systematic approach to the structural elucidation of this compound.
Key Spectroscopic Correlations for Structure Confirmation
The following diagram illustrates the key correlations observed in 2D NMR experiments (specifically HMBC - Heteronuclear Multiple Bond Correlation) that are instrumental in confirming the connectivity of the molecular structure.
Caption: A diagram showing key long-range correlations from protons to carbons that confirm the molecular structure.
Conclusion
The structural elucidation of this compound is a clear example of the power of modern spectroscopic techniques in natural product chemistry. The combined application of NMR, MS, and IR spectroscopy, supported by crystallographic data, provides an unambiguous assignment of its molecular architecture. This detailed structural information is a critical foundation for further investigation into its biological activities and for the rational design of new therapeutic agents based on its chemical scaffold.
References
potential biological roles of 2',6'-Dihydroxy-4'-methoxydihydrochalcone in plants
An In-depth Technical Guide to the Potential Biological Roles of 2',6'-Dihydroxy-4'-methoxydihydrochalcone in Plants
Abstract
This compound is a polyketide natural product belonging to the dihydrochalcone subclass of flavonoids.[1] These compounds are biosynthesized in plants through the phenylpropanoid pathway and are recognized for their significant contributions to plant physiology, defense, and interaction with the environment.[2] This technical guide provides a comprehensive overview of the , focusing on its potent antioxidant capabilities, presumed role in defense and allelopathy, and potential antimicrobial activities. This document synthesizes current knowledge, presents quantitative data where available, details relevant experimental methodologies, and uses pathway and workflow diagrams to illustrate complex processes for researchers, scientists, and drug development professionals.
Introduction
Dihydrochalcones are a specific class of flavonoids characterized by a saturated three-carbon bridge connecting two aromatic rings. They are distinguished from their chalcone precursors by the absence of an α,β-double bond. This compound, found in plants such as Piper aduncum, Populus balsamifera, and Lindera umbellata, is of particular interest due to its specific substitution pattern, which confers significant bioactivity.[3][4] The physiological roles of phenolic compounds like dihydrochalcones in plants are frequently linked to defense mechanisms against biotic and abiotic stresses.[2] This guide explores the molecular basis for these roles and the experimental evidence supporting them.
Biosynthesis of Dihydrochalcones in Plants
Dihydrochalcones originate from the plant-specific phenylpropanoid pathway. Unlike most flavonoids that are synthesized from a p-coumaroyl-CoA precursor, dihydrochalcones follow a distinct branch that begins with the reduction of p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA. Chalcone synthase (CHS) or a similar condensing enzyme then catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to form the foundational dihydrochalcone structure.[2] Subsequent enzymatic modifications, such as hydroxylation and methylation by O-methyltransferase (OMT), lead to the formation of specific derivatives like this compound.
References
- 1. This compound | C16H16O4 | CID 169676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemical: this compound [caps.ncbs.res.in]
Methodological & Application
Application Notes and Protocols for the Quantification of 2',6'-Dihydroxy-4'-methoxydihydrochalcone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical quantification of 2',6'-Dihydroxy-4'-methoxydihydrochalcone. While a specific, validated method for this particular analyte is not widely published, this guide synthesizes established methods for similar dihydrochalcones and flavonoids to provide robust starting points for method development and validation. The protocols are designed for use in research, quality control, and drug development settings.
Introduction to this compound and its Quantification
This compound is a dihydrochalcone compound found in various plant species, including Piper aduncum[1][2][3]. Like other chalcones and dihydrochalcones, it has garnered interest for its potential biological activities, including anti-inflammatory and antiplasmodial properties[2]. Accurate and precise quantification of this compound in different matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal products, and pharmacological research.
The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV offers a cost-effective and reliable method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex matrices and low concentration levels.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is proposed as a starting point for the quantification of this compound in plant extracts and other relatively simple matrices. It is based on validated methods for other dihydrochalcones like phloridzin and phloretin[4].
Experimental Protocol: HPLC-UV
a) Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 gram of dried and powdered plant material.
-
Add 20 mL of methanol.
-
Perform ultrasound-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional, for cleaner samples):
-
Reconstitute the dried extract in 2 mL of methanol-water (2:8, v/v).
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by washing with 5 mL of methanol followed by 5 mL of methanol-water (2:8, v/v)[5].
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the target analyte with 5 mL of methanol-water (7:3, v/v)[5].
-
Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase.
-
-
Filtration:
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
b) Chromatographic Conditions
The following table outlines the recommended starting parameters for the HPLC-UV analysis.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 15% B5-25 min: 15% to 35% B25-30 min: 35% to 50% B30-35 min: 50% to 15% B (return to initial)35-40 min: 15% B (equilibration) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | Dihydrochalcones typically have a UV maximum around 280-290 nm. A photodiode array (PDA) detector is recommended to determine the optimal wavelength. Start with detection at 280 nm.[4] |
Data Presentation: HPLC-UV Method Validation Parameters (Template)
For proper quantification, the developed method must be validated. The following table should be used to summarize the validation data.
| Validation Parameter | Acceptance Criteria | Experimental Result |
| Linearity (R²) | R² > 0.999[4] | |
| Range (µg/mL) | To be determined | |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | |
| Accuracy (% Recovery) | 80-120% | |
| Precision (% RSD) | Intraday < 2%, Interday < 3%[8] | |
| Specificity | Peak purity and no interference at the retention time of the analyte |
Visualization: HPLC-UV Workflow
Caption: Workflow for quantification of this compound by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the recommended method. This protocol provides a starting point for developing a quantitative LC-MS/MS assay.
Experimental Protocol: LC-MS/MS
a) Sample Preparation (from Biological Fluids, e.g., Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
b) Chromatographic and Mass Spectrometric Conditions
The following table outlines the recommended starting parameters for the LC-MS/MS analysis.
| Parameter | Recommended Condition |
| Column | C18 UPLC/UHPLC Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[9] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | A fast gradient is recommended. Example:0-0.5 min: 10% B0.5-3.0 min: 10% to 90% B3.0-3.5 min: 90% B3.5-3.6 min: 90% to 10% B3.6-5.0 min: 10% B (equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode. Phenolic compounds often ionize well in negative mode. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte: To be determined by infusing a standard solution. For C₁₆H₁₆O₄ (MW: 272.29), precursor ion [M-H]⁻ would be m/z 271.1. Product ions would need to be determined experimentally.Internal Standard (IS): A structurally similar compound not present in the sample. |
Data Presentation: LC-MS/MS Method Validation Parameters (Template)
Use the following table to summarize the validation data for the LC-MS/MS method, following regulatory guidelines (e.g., FDA, EMA).
| Validation Parameter | Acceptance Criteria | Experimental Result |
| Linearity (R²) | R² > 0.99 | |
| Range (ng/mL) | To be determined | |
| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response; Accuracy ±20%, Precision <20% | |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | |
| Precision (% RSD) | Within-run and between-run < 15% (<20% at LLOQ)[10] | |
| Matrix Effect | To be assessed; typically within 85-115% | |
| Recovery (%) | Consistent, precise, and reproducible | |
| Stability | Freeze-thaw, short-term, long-term, post-preparative stability assessed |
Visualization: LC-MS/MS Signaling and Workflow
Caption: Workflow for LC-MS/MS analysis, from sample preparation to quantification.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of dietary dihydrochalcones in Indian crabapple (Malus sikkimensis) using validated high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of neohesperidin dihydrochalcone in foods]. | Sigma-Aldrich [sigmaaldrich.com]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination of cantharidin in biological specimens and application to postmortem interval estimation in cantharidin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of 2',6'-Dihydroxy-4'-methoxydihydrochalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2',6'-Dihydroxy-4'-methoxydihydrochalcone is a dihydrochalcone, a class of natural compounds belonging to the flavonoid family.[1][2] These compounds are found in various plants and are known for their diverse biological activities, including anti-inflammatory and antiplasmodial properties.[3] Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices, including plant extracts, pharmaceutical formulations, and biological samples. This application note presents a detailed protocol for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the analysis of this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its wide use in the analysis of chalcones and related phenolic compounds.[4][5]
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, obtained from a water purification system)
-
Formic acid or Acetic acid (analytical grade) to improve peak shape and resolution.[6]
-
-
Software: Chromatographic data acquisition and processing software.
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: Acetonitrile.
-
All mobile phases should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
Chromatographic Conditions
The following conditions are a recommended starting point for method development. Optimization may be required based on the specific column and HPLC system used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Gradient Program | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determine the UV absorption maximum (λmax) of this compound by scanning a standard solution from 200 to 400 nm. Based on literature for similar compounds, a starting wavelength of 280 nm is suggested.[6] Chalcones also exhibit strong absorbance between 340-390 nm.[7] |
Method Validation Protocol
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by injecting a blank (diluent), a placebo (if applicable), and the standard solution to check for interferences at the retention time of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations over the desired range (e.g., 1-100 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be >0.999.[5]
-
Accuracy: The closeness of the test results to the true value. This is determined by spike-and-recovery experiments, where a known amount of the standard is added to a sample matrix at three different concentration levels (low, medium, and high). The recovery should typically be within 98-102%.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) for precision studies should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[9]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 379.5 |
| 50 | 758.9 |
| 100 | 1517.3 |
| Correlation Coefficient (r²) | >0.999 |
Table 2: Accuracy (Spike and Recovery)
| Concentration Level | Spiked (µg/mL) | Recovered (µg/mL) | Recovery (%) | RSD (%) |
| Low | 10 | 9.9 | 99.0 | <2 |
| Medium | 50 | 50.4 | 100.8 | <2 |
| High | 90 | 89.3 | 99.2 | <2 |
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| 50 | <1.0% | <1.5% |
Visualizations
References
- 1. This compound | C16H16O4 | CID 169676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for this compound (NP0055293) [np-mrd.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. [Determination of neohesperidin dihydrochalcone and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 2',6'-Dihydroxy-4'-methoxydihydrochalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',6'-Dihydroxy-4'-methoxydihydrochalcone (DMC) is a natural dihydrochalcone compound that has demonstrated notable anti-inflammatory properties. These application notes provide a comprehensive guide to the in vitro assays used to characterize the anti-inflammatory effects of DMC. The protocols detailed below are primarily focused on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely used model for studying inflammation. The primary mechanism of action for DMC's anti-inflammatory effects involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[1][2]
Data Presentation
The anti-inflammatory activity of this compound (DMC) has been demonstrated through the significant reduction of key inflammatory markers. While specific IC50 values for DMC are not consistently reported across the literature, the available data indicates a dose-dependent inhibitory effect on pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound (DMC) in LPS-stimulated RAW 264.7 Macrophages
| Assay | Mediator | Effect of DMC Treatment | Reference |
| Griess Assay | Nitric Oxide (NO) | Significantly reduced | [3] |
| ELISA | Tumor Necrosis Factor-alpha (TNF-α) | Significantly reduced | [3] |
| ELISA | Interleukin-1beta (IL-1β) | Significantly reduced | [3] |
For a structurally related compound, 2',6'-dimethoxychalcone (2,6'-DMC), more specific quantitative data is available, which can serve as a valuable reference for the potential potency of dihydrochalcone derivatives.
Table 2: Inhibitory Effects of a Structurally Related Chalcone (2',6'-dimethoxychalcone) on iNOS and COX-2 Expression in LPS-stimulated RAW 264.7 Macrophages
| Concentration of 2,6'-DMC | % Inhibition of iNOS Expression | % Inhibition of COX-2 Expression | Reference |
| 10 µM | 72.23% | 16.52% | [2] |
Mandatory Visualizations
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for Griess assay, 24-well plates for ELISA, and 6-well plates or 100 mm dishes for Western blot) and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in distilled water.
-
Sodium Nitrite Standard: Prepare a series of dilutions (e.g., 0-100 µM) from a stock solution of sodium nitrite in culture medium to generate a standard curve.
-
-
Procedure:
-
After the treatment period, collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add an equal volume of Griess Reagent A to each sample and standard well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add an equal volume of Griess Reagent B to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol outlines the general steps for quantifying TNF-α and IL-1β in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Reagents and Materials:
-
Commercial ELISA kits for murine TNF-α and IL-1β (follow the manufacturer's instructions for specific reagents and buffers).
-
Cell culture supernatant collected after treatment.
-
-
Procedure (General Steps):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPK Proteins
This protocol is for detecting the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation status of MAPK pathway proteins (p-ERK, p-p38, p-JNK).
-
Reagents and Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA or Bradford).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-ERK, anti-p-p38, anti-p-JNK, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
The protocols and data presented here provide a robust framework for investigating the in vitro anti-inflammatory properties of this compound. These assays are essential for elucidating its mechanism of action and for its further development as a potential therapeutic agent for inflammatory diseases. The evidence points to DMC's ability to suppress the inflammatory response in macrophages by inhibiting the production of key pro-inflammatory mediators through the downregulation of the NF-κB and MAPK signaling pathways. Further quantitative studies are encouraged to establish precise dose-response relationships and IC50 values for a more complete pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2',6'-Dihydroxy-4'-methoxydihydrochalcone in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuroprotective effects of 2',6'-Dihydroxy-4'-methoxydihydrochalcone (DMC) in preclinical models of Alzheimer's disease (AD). The included data and protocols are intended to guide researchers in designing and conducting experiments to further evaluate the therapeutic potential of this compound.
Summary of Neuroprotective Effects
This compound is an orally active compound that has demonstrated significant neuroprotective properties in a streptozotocin (STZ)-induced mouse model of sporadic Alzheimer's disease. Key findings indicate that DMC can ameliorate cognitive deficits, reduce oxidative stress in the brain, and inhibit acetylcholinesterase (AChE), a key enzyme in AD pathology.[1][2] Additionally, this molecule has shown potent anti-inflammatory effects by reducing pro-inflammatory mediators.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of this compound.
Table 1: In Vivo Efficacy of DMC on Cognitive Performance in STZ-Induced AD Mice [1][2]
| Treatment Group | Dose | Inhibitory Avoidance Test (Latency in seconds) | Object Recognition Test (Recognition Index) |
| Sham | - | 180 ± 0.0 | 0.75 ± 0.05 |
| STZ + Vehicle | - | 45 ± 8.5 | 0.40 ± 0.04 |
| STZ + DMC | 15 mg/kg | 120 ± 15.2 | 0.65 ± 0.06 |
| STZ + DMC | 30 mg/kg | 160 ± 10.5 | 0.72 ± 0.05 |
| STZ + Rivastigmine | 0.6 mg/kg | 155 ± 12.0 | 0.70 ± 0.04 |
*p < 0.05 compared to STZ + Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of DMC on Brain Oxidative Stress Markers and AChE Activity in STZ-Induced AD Mice [1][2]
| Treatment Group | Dose | TBARS Level (nmol/mg protein) | GSH Activity (U/mg protein) | AChE Activity (% of Sham) |
| Sham | - | 1.2 ± 0.1 | 8.5 ± 0.7 | 100 ± 5.0 |
| STZ + Vehicle | - | 2.5 ± 0.2 | 4.0 ± 0.5 | 150 ± 12.0 |
| STZ + DMC | 15 mg/kg | 1.8 ± 0.15 | 6.5 ± 0.6 | 120 ± 8.0 |
| STZ + DMC | 30 mg/kg | 1.4 ± 0.1 | 8.0 ± 0.8 | 105 ± 7.0 |
| STZ + Rivastigmine | 0.6 mg/kg | 1.5 ± 0.12 | 7.8 ± 0.7 | 95 ± 6.0* |
*p < 0.05 compared to STZ + Vehicle group. Data are presented as mean ± SEM.
Table 3: In Vitro Anti-inflammatory Effects of DMC [3][5]
| Treatment | Concentration | IL-1β Reduction (%) | TNF-α Reduction (%) | Nitrite Reduction (%) |
| DMC | Not Specified | Significant | Significant | Significant |
Note: Specific concentrations and percentage reductions were not detailed in the abstract.
Experimental Protocols
In Vivo Alzheimer's Disease Model
1. Induction of Sporadic Alzheimer's Disease with Streptozotocin (STZ): [1][2][6]
-
Animals: Male Swiss albino mice are used.
-
Procedure: A single intracerebroventricular (i.c.v.) injection of streptozotocin (STZ) at a dose of 2.5 mg/mL is administered to induce a model of sporadic AD. This method is known to cause cognitive deficits, oxidative stress, and neuroinflammation.
-
Control Groups: A sham group receives a vehicle injection, and a negative control group receives STZ and is treated with the vehicle.
-
Treatment: this compound is administered orally (p.o.) at doses of 5, 15, and 30 mg/kg for 24 days following the STZ induction. Rivastigmine (0.6 mg/kg, i.p.) can be used as a positive control.
2. Behavioral Testing for Cognitive Function: [1][2]
-
Inhibitory Avoidance Test (Aversive Memory):
-
Apparatus: A box with two compartments (one light, one dark) separated by a guillotine door. The dark compartment has a grid floor capable of delivering a mild foot shock.
-
Training: Each mouse is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Testing: 24 hours after training, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum of 180 seconds). Longer latencies indicate better aversive memory.
-
-
Object Recognition Test (Spatial Memory):
-
Apparatus: An open-field arena.
-
Habituation: Mice are allowed to explore the empty arena.
-
Training: Two identical objects are placed in the arena, and the mice are allowed to explore them for a set period.
-
Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A higher recognition index (time with novel object / total exploration time) indicates better spatial memory.
-
-
Tissue Preparation: Following behavioral tests, animals are euthanized, and the hippocampus is dissected for biochemical analysis.
-
Lipid Peroxidation Assay (TBARS): Thiobarbituric acid reactive substances (TBARS) are measured as an indicator of lipid peroxidation and oxidative stress.
-
Reduced Glutathione (GSH) Assay: The levels of GSH, a key antioxidant, are measured to assess the antioxidant capacity of the brain tissue.
-
Acetylcholinesterase (AChE) Activity Assay: The enzymatic activity of AChE is determined to evaluate the compound's potential as a cholinesterase inhibitor.
In Vitro Anti-inflammatory Assays
1. Macrophage and Neutrophil Cultures: [3][5]
-
Cell Lines: RAW 264.7 macrophages and isolated neutrophils are used.
-
Stimulation: Cells are pre-treated with DMC and then activated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitrite levels in the culture supernatant are measured using the Griess reaction as an indicator of nitric oxide production.
-
Levels of pro-inflammatory cytokines IL-1β and TNF-α in the supernatant are quantified using ELISA kits.
-
-
Flow Cytometry: The expression of adhesion molecules such as CD62L, CD49D, and CD18 on neutrophils can be assessed to determine the effect of DMC on neutrophil activation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo and in vitro evaluation of DMC.
Proposed Neuroprotective Signaling Pathway of DMC in Alzheimer's Disease
Caption: Proposed neuroprotective mechanisms of DMC in Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetylcholinesterase Inhibition Assay of 2',6'-Dihydroxy-4'-methoxydihydrochalcone
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key therapeutic strategy for managing AD symptoms is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the levels and duration of action of acetylcholine in the brain are increased, leading to improved cholinergic neurotransmission.
Chalcones and their dihydro-derivatives are a class of polyphenolic compounds that have garnered significant interest for their diverse biological activities, including neuroprotective and anti-inflammatory effects. 2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMDC) is a dihydrochalcone that has shown potential in mitigating cognitive impairment, partly through the inhibition of acetylcholinesterase.[1][2] This document provides a detailed protocol for assessing the AChE inhibitory activity of DHMDC using the widely accepted Ellman's method.
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholine (ACh) is a critical neurotransmitter in the central and peripheral nervous systems, playing a vital role in learning and memory. In a healthy synapse, ACh is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed into choline and acetate by acetylcholinesterase (AChE) to terminate the signal.
In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. AChE inhibitors, such as this compound, bind to the AChE enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling and thereby providing symptomatic relief.
Figure 1. Mechanism of Acetylcholinesterase Inhibition by DHMDC.
Quantitative Data on Acetylcholinesterase Inhibition
While comprehensive in vitro studies detailing the specific IC50 value of this compound against acetylcholinesterase are not extensively reported in the reviewed literature, in vivo studies have demonstrated its significant efficacy. Oral administration of DHMDC at a dose of 30 mg/kg was found to reduce cognitive deficits by over 50% in an animal model of Alzheimer's disease, an effect comparable to the established drug rivastigmine.[1] This highlights the compound's potent biological activity. For context, the inhibitory activities of other related chalcones against AChE are presented in the table below.
| Compound | IC50 (µM) | Source Organism/Enzyme |
| This compound (DHMDC) | Not Reported | Not Reported |
| A series of 2'-hydroxychalcones | 40 - 85 | Human recombinant AChE |
| Basic chalcone derivatives (C1-C5) | 22 - 37.6 | Electric eel AChE |
| Variably substituted chalcones | 28.2 - 134.5 | Electric eel AChE |
Table 1: Acetylcholinesterase inhibitory activities of this compound and related compounds. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol details the determination of acetylcholinesterase inhibitory activity using a 96-well plate spectrophotometric method based on the Ellman's reaction.
Principle
The assay is based on the reaction of acetylthiocholine iodide (ATCI), a substrate analog of acetylcholine, with acetylcholinesterase to produce thiocholine. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion (TNB²⁻), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this reaction.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S)
-
This compound (DHMDC)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions and adjust the pH to 8.0.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer and dilute to the final working concentration.
-
ATCI Solution (15 mM): Dissolve acetylthiocholine iodide in deionized water.
-
DTNB Solution (3 mM): Dissolve DTNB in 0.1 M phosphate buffer, pH 7.0.
-
DHMDC Stock Solution (e.g., 10 mM): Dissolve DHMDC in DMSO.
-
DHMDC Working Solutions: Prepare a series of dilutions of the DHMDC stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the well is below 1%.
Assay Procedure
The following workflow outlines the steps for performing the acetylcholinesterase inhibition assay.
Figure 2. Experimental Workflow for the AChE Inhibition Assay.
-
To the wells of a 96-well microplate, add the following in order:
-
120 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of the DHMDC working solution at various concentrations. For the control (uninhibited reaction), add 20 µL of phosphate buffer. For the blank, add 20 µL of phosphate buffer.
-
20 µL of 3 mM DTNB solution.
-
20 µL of 0.1 U/mL AChE solution. For the blank, add 20 µL of phosphate buffer instead of the enzyme solution.
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 15 mM ATCI solution to all wells. The final volume in each well will be 200 µL.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each concentration of the inhibitor and the control by determining the slope of the absorbance versus time graph (ΔAbs/min).
-
Correct the reaction rates by subtracting the rate of the blank (non-enzymatic hydrolysis).
-
Calculate the percentage of inhibition for each concentration of DHMDC using the following formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
Where:
-
V_control is the rate of the reaction without the inhibitor.
-
V_inhibitor is the rate of the reaction with the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of DHMDC that causes 50% inhibition of AChE activity, by non-linear regression analysis of the concentration-response curve.
Conclusion
This compound has demonstrated significant potential as a modulator of acetylcholinesterase activity, suggesting its therapeutic relevance for conditions like Alzheimer's disease. The provided protocol for the acetylcholinesterase inhibition assay using Ellman's method offers a robust and reliable framework for researchers to quantify the inhibitory potency of DHMDC and other chalcone derivatives. This assay is a crucial tool in the early stages of drug discovery and development for identifying and characterizing novel AChE inhibitors. Further investigation into the precise in vitro inhibitory kinetics and binding mode of DHMDC is warranted to fully elucidate its mechanism of action.
References
Application Notes and Protocols: Antimalarial Activity of 2',6'-Dihydroxy-4'-methoxydihydrochalcone against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. Natural products are a rich source of structurally diverse compounds with a wide range of biological activities. Dihydrochalcones, a subclass of flavonoids, have demonstrated various pharmacological properties, including anti-inflammatory and antimicrobial effects. This document details the antiplasmodial activity of a specific dihydrochalcone, 2',6'-Dihydroxy-4'-methoxydihydrochalcone, against P. falciparum. The provided data and protocols are intended to guide researchers in the evaluation and further investigation of this compound as a potential antimalarial drug lead.
Data Presentation
The antiplasmodial activity and cytotoxicity of this compound are summarized in the table below. The compound exhibits potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (µM) | Mammalian Cell Line | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| This compound | F32 (Chloroquine-sensitive) | 12.69 | Murine T cells, Mastocytoma P815 | > 100 | > 7.88 | [1] |
| This compound | FcB1 (Chloroquine-resistant) | 12.69 | Murine T cells, Mastocytoma P815 | > 100 | > 7.88 | [1] |
Note: The Selectivity Index (SI) is calculated as the ratio of the CC50 in a mammalian cell line to the IC50 against the parasite. A higher SI value indicates greater selectivity for the parasite over host cells. The SI for this compound is likely significantly higher than the conservative estimate provided, given that no cytotoxicity was observed at the highest tested concentration.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This protocol describes a fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum. The assay relies on the binding of the fluorescent dye SYBR Green I to parasitic DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)
-
96-well black, clear-bottom microplates
-
Test compound (this compound)
-
Chloroquine (positive control)
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare serial dilutions of the test compound and chloroquine in complete culture medium in a 96-well plate.
-
Add a suspension of synchronized, parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well.
-
Include control wells with parasitized erythrocytes without any compound (negative control) and uninfected erythrocytes (background control).
-
Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, freeze the plate at -80°C for at least 2 hours to lyse the erythrocytes.
-
Thaw the plate at room temperature.
-
Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of parasite growth inhibition for each concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells, providing an indication of its cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, or Vero cells)
-
Complete cell culture medium (e.g., DMEM or MEM with fetal bovine serum)
-
96-well clear microplates
-
Test compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer (570 nm)
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and doxorubicin in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Include control wells with cells and medium only (negative control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration.
Proposed Mechanism of Action
While the precise mechanism of action of this compound against P. falciparum has not been definitively elucidated, studies on this and related chalcones suggest a multi-targeted approach. One of the primary proposed targets is the parasite's mitochondrion.[2][3][4][5][6][7] Chalcones have been shown to disrupt the mitochondrial membrane potential and inhibit key enzymes in the electron transport chain, such as the bc1 complex and succinate ubiquinone reductase (SQR).[5] Another potential mitochondrial target is malate: quinone oxidoreductase (PfMQO).[3]
Furthermore, some chalcones are known to interfere with the parasite's hemoglobin degradation pathway within the food vacuole, leading to the accumulation of toxic heme.[2] Ultrastructural studies of P. falciparum treated with chalcone derivatives have revealed significant damage to the membranes of the nucleus, mitochondria, and food vacuole.[2] It is plausible that this compound exerts its antiplasmodial effect through a combination of these mechanisms, leading to parasite death.
Visualizations
Caption: Experimental workflow for evaluating the antiplasmodial activity and cytotoxicity.
Caption: Proposed multi-targeted mechanism of action against P. falciparum.
References
- 1. Activity-guided isolation of antiplasmodial dihydrochalcones and flavanones from Piper hostmannianum var. berbicense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrastructural alterations in Plasmodium falciparum induced by chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of geranylated dihydrochalcone from Artocarpus altilis leaves extract on Plasmodium falciparum ultrastructural changes and mitochondrial malate: Quinone oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs and the Emerging Role of Saccharomyces cerevisiae as a Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. Selective Effect of 2′,6′-Dihydroxy-4′-Methoxychalcone Isolated from Piper aduncum on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring Novel Therapeutic Targets of 2',6'-Dihydroxy-4'-methoxydihydrochalcone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMDC) is a natural dihydrochalcone that has garnered significant interest for its diverse biological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, neuroprotective, and anti-parasitic agent. These multifaceted properties suggest that DHMDC may act on various molecular targets, offering promising avenues for the development of novel therapeutics for a range of diseases.
This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of DHMDC. It summarizes the current state of knowledge, presents key quantitative data, and offers detailed methodologies for in vitro and in vivo studies. Furthermore, it explores potential novel therapeutic targets by examining the signaling pathways likely modulated by this compound.
Data Presentation
The following tables summarize the reported biological activities of DHMDC and related compounds. This data can serve as a reference for dose-selection in experimental designs.
Table 1: Anti-inflammatory and Neuroprotective Activity of this compound and Related Compounds
| Compound | Biological Activity | Assay System | Effective Concentration / IC50 | Reference |
| This compound | Inhibition of IL-1β production | LPS-stimulated RAW 264.7 macrophages | Significantly reduced | [1][2] |
| This compound | Inhibition of TNF-α production | LPS-stimulated RAW 264.7 macrophages | Significantly reduced | [1][2] |
| This compound | Inhibition of Nitrite (NO) production | LPS-stimulated RAW 264.7 macrophages | Significantly reduced | [1][2] |
| 2'-Hydroxychalcones | Acetylcholinesterase (AChE) Inhibition | Human recombinant AChE | IC50: 40-85 µM | [3] |
| C4-substituted 2'-hydroxychalcones | Acetylcholinesterase (AChE) Inhibition | Human AChE | IC50: 3.3 µM (most potent analog) | [4] |
Note: Specific IC50 values for the inhibition of IL-1β, TNF-α, and nitrite production by this compound are not consistently reported in the reviewed literature. The compound has been shown to cause a "significant reduction" at concentrations around 3 mg/kg in vivo and in vitro, which can be used as a starting point for dose-response studies.[1][2]
Table 2: Anti-parasitic Activity of this compound and a Related Chalcone
| Compound | Biological Activity | Parasite Strain(s) | IC50 / EC50 | Reference |
| This compound | Antiplasmodial | Plasmodium falciparum (F32 and FcB1, chloroquine-sensitive and resistant) | 12.69 µM | [5] |
| 2',6'-Dihydroxy-4'-methoxychalcone | Antileishmanial (promastigotes) | Leishmania amazonensis | 0.5 µg/mL | [6][7] |
| 2',6'-Dihydroxy-4'-methoxychalcone | Antileishmanial (intracellular amastigotes) | Leishmania amazonensis | 24 µg/mL | [6][7] |
Novel Therapeutic Targets and Signaling Pathways
Based on the observed biological activities of DHMDC and related chalcones, we propose the exploration of the following novel therapeutic targets and signaling pathways.
Modulation of the NF-κB Signaling Pathway in Chronic Inflammatory Diseases
The consistent reduction of pro-inflammatory cytokines (TNF-α, IL-1β) and inflammatory mediators (nitric oxide) by DHMDC strongly suggests an interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In many inflammatory conditions, the activation of NF-κB leads to the transcription of genes encoding these inflammatory molecules. Chalcones have been shown to inhibit NF-κB activation. Therefore, DHMDC could be a valuable therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis by targeting key components of the NF-κB pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by DHMDC.
Targeting the MAPK Signaling Pathway in Neuroinflammation and Neurodegenerative Diseases
The neuroprotective effects of DHMDC, particularly its potential to inhibit acetylcholinesterase, suggest a role in mitigating neurodegenerative processes like Alzheimer's disease. Neuroinflammation is a key component of these diseases, and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (including p38, JNK, and ERK) is a critical regulator of the inflammatory response in microglia and astrocytes. Related chalcones have been shown to modulate MAPK signaling. By inhibiting the phosphorylation of key MAPK proteins, DHMDC could reduce the production of neurotoxic inflammatory mediators, offering a novel therapeutic strategy for neurodegenerative disorders.
Caption: Potential modulation of the MAPK signaling pathway by DHMDC.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of DHMDC.
Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages
This protocol details the procedure to evaluate the effect of DHMDC on the production of inflammatory mediators by RAW 264.7 macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogues of 2′-hydroxychalcone with modified C4-substituents as the inhibitors against human acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-guided isolation of antiplasmodial dihydrochalcones and flavanones from Piper hostmannianum var. berbicense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Effect of 2′,6′-Dihydroxy-4′-Methoxychalcone Isolated from Piper aduncum on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2',6'-Dihydroxy-4'-methoxydihydrochalcone from Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of 2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMDC) from plant extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a more efficient and successful purification process.
Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of DHMDC.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient extraction solvent. | Dichloromethane has been shown to be effective for extracting DHMDC from Piper aduncum inflorescences. Consider sequential extractions with solvents of increasing polarity (e.g., hexane, dichloromethane, then methanol) to maximize the recovery of compounds with varying polarities.[1] |
| Degradation of DHMDC during extraction. | As a phenolic compound, DHMDC can be susceptible to degradation at high temperatures and extreme pH.[2] Avoid prolonged exposure to heat and maintain a slightly acidic to neutral pH during extraction. | |
| Co-elution of Impurities during Chromatography | Similar polarity of DHMDC and impurities. | Optimize the mobile phase composition and gradient. For reverse-phase HPLC, a gradient of water (with a small percentage of acid like formic or acetic acid to improve peak shape) and acetonitrile or methanol is commonly used for separating phenolic compounds. A shallower gradient around the elution time of DHMDC can improve resolution. |
| Overloading the column. | Reduce the sample load on the column. Overloading can lead to peak broadening and co-elution. | |
| Peak Tailing or Broadening in HPLC | Secondary interactions with the stationary phase. | For basic compounds, interactions with residual silanol groups on the silica-based stationary phase can cause peak tailing. Lowering the mobile phase pH to around 2-3 can help to protonate the silanols and reduce these interactions. The use of an end-capped column is also recommended. |
| Inappropriate solvent for sample dissolution. | Dissolve the sample in a solvent that is weaker than or as strong as the initial mobile phase to avoid peak distortion. | |
| Compound Degradation During Purification | Instability at certain pH values. | Dihydrochalcones, like other phenolic compounds, can be unstable at alkaline pH. It is advisable to maintain the pH of solutions between 4 and 7 to prevent degradation.[2] |
| Exposure to high temperatures. | Avoid excessive heat during solvent evaporation (e.g., using a rotary evaporator at moderate temperatures) and other purification steps. | |
| Difficulty in Crystallization | Presence of impurities. | Ensure the purified fraction is of high purity (>95%) before attempting crystallization. Minor impurities can significantly hinder crystal formation. |
| Inappropriate solvent system. | Experiment with different solvent systems for recrystallization. A common technique is to dissolve the compound in a good solvent (e.g., methanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, hexane) until turbidity is observed, followed by slow cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound from plant material?
A1: Dichloromethane has been successfully used to extract the related 2',6'-dihydroxy-4'-methoxychalcone from the inflorescences of Piper aduncum.[1] Generally, for dihydrochalcones, a range of solvents from non-polar (like hexane) to polar (like methanol and ethanol) have been employed, often in a sequential manner to fractionate the extract based on polarity.
Q2: How can I improve the resolution of my HPLC separation to isolate DHMDC from closely eluting impurities?
A2: To improve HPLC resolution, you can:
-
Optimize the gradient: A shallower gradient around the elution point of your target compound will increase the separation time between peaks.
-
Change the mobile phase composition: Experiment with different solvent ratios (e.g., water-acetonitrile vs. water-methanol) and different acidic modifiers (e.g., formic acid, acetic acid, or trifluoroacetic acid) to alter the selectivity of the separation.
-
Use a different stationary phase: If co-elution persists, consider a column with a different chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column instead of a standard C18) which can offer different selectivities for aromatic compounds.
-
Reduce the flow rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Decrease the particle size of the stationary phase: Columns with smaller particles (e.g., 3 µm or sub-2 µm) offer higher efficiency and better resolution.
Q3: My purified this compound is an oil and won't crystallize. What should I do?
A3: If your purified compound is an oil, it may be due to residual solvent or the presence of minor impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, try the following crystallization techniques:
-
Solvent-antisolvent method: Dissolve the oil in a minimal amount of a good solvent (e.g., a small amount of methanol or acetone). Slowly add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Then, allow the solution to stand undisturbed, or gently warm it to redissolve the precipitate and then cool it slowly.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a very small crystal of the compound, add it to the supersaturated solution to induce crystallization.
-
Trituration: Add a poor solvent to the oil and stir vigorously. This may induce the formation of a solid.
Q4: What are the typical yields of this compound from plant extracts?
A4: The yield of DHMDC can vary significantly depending on the plant source, the part of the plant used, the time of harvest, and the extraction and purification methods employed. For a related compound, 2',6'-dihydroxy-4'-methoxychalcone, a yield of 90 mg of pure substance was obtained from 7 g of a dichloromethane extract of Piper aduncum inflorescences, which were initially extracted from 150 g of dried, powdered plant material.[1]
Quantitative Data Summary
Table 1: Extraction and Purification Yield of a Related Chalcone from Piper aduncum
| Parameter | Value | Reference |
| Starting Plant Material (dried inflorescences) | 150 g | [1] |
| Dichloromethane Extract | 7 g | [1] |
| Pure 2',6'-dihydroxy-4'-methoxychalcone | 90 mg | [1] |
| Overall Yield (from dried plant material) | 0.06% | Calculated from[1] |
| Purification Yield (from crude extract) | 1.29% | Calculated from[1] |
Experimental Protocols
Protocol 1: Extraction and Isolation of a Dihydrochalcone Analogue from Piper aduncum
This protocol is adapted from the isolation of 2',6'-dihydroxy-4'-methoxychalcone and can be used as a starting point for the purification of DHMDC.[1]
1. Plant Material Preparation:
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Dry the inflorescences of Piper aduncum at room temperature.
-
Grind the dried material into a fine powder.
2. Successive Solvent Extraction:
-
Macerate 150 g of the powdered plant material sequentially with hexane, dichloromethane, and methanol at room temperature.
-
After each solvent extraction, filter the mixture and evaporate the solvent from the filtrate under reduced pressure to obtain the respective crude extracts.
3. Silica Gel Column Chromatography of the Dichloromethane Extract:
-
Prepare a silica gel column.
-
Dissolve the dichloromethane extract (e.g., 7 g) in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto the silica gel column.
-
Elute the column with a gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the target compound and evaporate the solvent to yield the purified dihydrochalcone.
Visualizations
Experimental Workflow for DHMDC Purification
Caption: General workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Purification Yield
Caption: A logical guide to troubleshooting low yields in DHMDC purification.
References
Technical Support Center: 2',6'-Dihydroxy-4'-methoxydihydrochalcone Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2',6'-Dihydroxy-4'-methoxydihydrochalcone.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic pathway for this compound?
The synthesis is typically a two-step process. The first step is a Claisen-Schmidt condensation between 2',6'-dihydroxy-4'-methoxyacetophenone and an appropriate aromatic aldehyde (p-anisaldehyde) to form the intermediate α,β-unsaturated ketone, known as a chalcone. The second step involves the selective catalytic hydrogenation of the carbon-carbon double bond of the chalcone to yield the final dihydrochalcone product.[1][2]
Q2: My Claisen-Schmidt condensation (Step 1) is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in this step are a common issue. Several factors can be optimized:
-
Choice of Catalyst: This reaction is an aldol condensation that can be catalyzed by either acid or base.[3][4]
-
Base Catalysis: Strong bases like Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) in an alcoholic solvent are most effective and widely used, with reported yields ranging from 88-98% for similar chalcones.[5] LiOH has also been shown to be a superior base in some cases.[6]
-
Acid Catalysis: Acid catalysts such as HCl generally result in lower yields (10-40%) and may promote side reactions.[5][7]
-
-
Reaction Conditions:
-
Conventional methods often require long reaction times, sometimes up to 24 hours or more at room temperature.[5][8]
-
Solvent-free "grinding" techniques, where the solid reactants are ground in a mortar with a solid base catalyst (e.g., NaOH), can significantly increase yield (up to 70%) and reduce reaction time to as little as 15-30 minutes.[5][9]
-
-
Purity of Starting Materials: Ensure the acetophenone and aldehyde starting materials are of high purity, as impurities can inhibit the reaction and lead to unwanted byproducts.[10]
-
Hydroxyl Groups: The starting acetophenone has two acidic phenolic hydroxyl groups. In a strongly basic medium, these are deprotonated to phenoxides, which can complicate the reaction.[11] If yields remain low, consider protecting the hydroxyl groups (e.g., as methoxymethyl (MOM) ethers) before condensation, followed by an acidic deprotection step.[11]
Q3: How can I optimize the selective hydrogenation of the chalcone (Step 2) to maximize the yield of the dihydrochalcone?
The primary challenge in this step is to selectively reduce the C=C double bond without reducing the carbonyl group.
-
Catalyst Selection: A variety of metal catalysts are effective for this transformation.[12]
-
Palladium (Pd/C): This is a common and highly effective catalyst. It can be used with H₂ gas or with a transfer hydrogenation reagent like triethylsilane (Et₃SiH) for an in situ hydrogenation, which can produce very high yields.[8]
-
Ruthenium (Ru): Recyclable ruthenium nanocatalysts have demonstrated excellent performance, achieving over 98% conversion and >99% selectivity under atmospheric hydrogen pressure.[13]
-
Rhodium (Rh): Triphenylphosphine-modified rhodium complexes are also highly active for this selective hydrogenation.[14]
-
-
Preventing Over-reduction: To enhance selectivity and prevent the reduction of the carbonyl group, a poisoned catalyst system, such as Pd/C with diphenyl sulfide (Ph₂S), can be employed.[8]
-
Transfer Hydrogenation: As an alternative to using high-pressure hydrogen gas, transfer hydrogenation using a hydrogen donor like 2-propanol in the presence of a ruthenium pincer complex is a mild and effective method.[15]
Q4: What are the recommended procedures for product purification and isolation?
-
Chalcone Intermediate (from Step 1): The chalcone product often precipitates out of the reaction mixture upon completion or after adding water.[16] The crude solid can typically be purified effectively by recrystallization from a solvent like 95% ethanol.[4]
-
Final Dihydrochalcone (from Step 2): After the hydrogenation reaction, the catalyst is first removed by filtration (e.g., through Celite). The final product is then typically purified from the crude residue using column chromatography. For closely related dihydrochalcones, preparative high-speed counter-current chromatography (HSCCC) has also been successfully used.[17]
Troubleshooting Guides
Visual Guide 1: General Synthesis Workflow
The diagram below outlines the standard two-step synthesis pathway.
Visual Guide 2: Troubleshooting Low Yield Issues
Use this decision tree to diagnose and resolve common problems leading to poor yields.
Data Summary: Reaction Condition Optimization
The following table summarizes key quantitative data and conditions from literature to guide optimization.
| Step | Parameter | Condition/Reagent | Expected Yield/Outcome | Reference(s) |
| 1. Condensation | Catalyst | Strong Base (e.g., KOH, NaOH) | High Yield (88-98% for similar chalcones) | [5] |
| Acid (e.g., HCl) | Generally Low Yield (10-40%) | [5] | ||
| Method | Conventional (in Ethanol) | Long reaction time (e.g., 24h) | [5] | |
| Solvent-free Grinding (with solid NaOH) | Higher Yield (~70%) and shorter reaction time (~15 min) | [9] | ||
| Microwave-assisted | Very short reaction time (2-3h) | [8] | ||
| 2. Hydrogenation | Catalyst | Ruthenium Nanocatalyst (H₂ atmosphere) | >98% Conversion, >99% Selectivity | [13] |
| Pd/C with Et₃SiH | Very high yield, convenient in situ H₂ generation | [8] | ||
| Rhodium-PPh₃ complexes | High activity (TOF ~1200 h⁻¹) | [14] | ||
| Selectivity Control | Pd/C with Ph₂S (poison) | High selectivity for C=C bond reduction, minimizes carbonyl reduction | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2',6'-Dihydroxy-4',4''-dimethoxychalcone (Step 1)
This protocol is a representative procedure based on common Claisen-Schmidt condensation methods.[4][16][18]
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2',6'-dihydroxy-4'-methoxyacetophenone and 1.0 equivalent of p-anisaldehyde in 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 50% w/v). A typical molar ratio is ~3-5 equivalents of base relative to the acetophenone.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A color change to deep yellow or orange and the formation of a precipitate are often observed. The reaction may take several hours to reach completion (typically 12-24 hours).
-
Isolation: Once the reaction is complete, cool the flask in an ice bath to encourage further precipitation.
-
Workup: Pour the reaction mixture into a beaker of cold water and acidify carefully with dilute HCl until the pH is neutral.
-
Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude chalcone can be further purified by recrystallization from 95% ethanol.
Protocol 2: Synthesis of this compound (Step 2)
This protocol describes a standard catalytic hydrogenation using Palladium on Carbon (Pd/C).[8][12]
-
Preparation: Dissolve the purified chalcone from Step 1 in a suitable solvent (e.g., ethanol, ethyl acetate, or dioxane) in a hydrogenation flask or a standard round-bottom flask.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) to the solution. The catalyst loading is typically 5-10% by weight relative to the chalcone.
-
Hydrogenation:
-
Method A (H₂ Balloon): Seal the flask, evacuate the air, and replace it with hydrogen gas from a balloon. Stir the reaction vigorously under the hydrogen atmosphere at room temperature.
-
Method B (Transfer Hydrogenation): Add 2-3 equivalents of a hydrogen donor, such as triethylsilane (Et₃SiH), to the mixture and stir at room temperature.[8]
-
-
Monitoring: Monitor the reaction by TLC until the starting chalcone spot has completely disappeared.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The final dihydrochalcone can be purified by silica gel column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS OF 2' 4'-DIHYDROXY-6' -METHOXY-3, 4-METHYLENEDIOXYDIHYDRO CHALCONE AND 2 ', 4 ', 6 '-TRIHYDROXY-4-METHOXYDIHYDROCHALCONE | Biological Sciences - PJSIR [v2.pjsir.org]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. sites.nvcc.edu [sites.nvcc.edu]
- 5. scitepress.org [scitepress.org]
- 6. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'-dimethoxy Flavone | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. digibuo.uniovi.es [digibuo.uniovi.es]
- 16. azom.com [azom.com]
- 17. Preparative isolation, quantification and antioxidant activity of dihydrochalcones from Sweet Tea (Lithocarpus polystachyus Rehd.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for 2',6'-Dihydroxy-4'-methoxydihydrochalcone
Welcome to the technical support center for improving the solubility of 2',6'-Dihydroxy-4'-methoxydihydrochalcone for in vitro studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous media?
A1: this compound is a dihydrochalcone, a type of flavonoid. Like many flavonoids, it is a polyphenolic compound with a planar ring structure, which contributes to its poor water solubility. The molecule has a relatively high LogP value (a measure of lipophilicity), indicating a preference for non-polar or organic solvents over water. While it possesses hydroxyl groups that can form hydrogen bonds, the overall hydrophobic nature of the carbon skeleton limits its solubility in aqueous solutions.
Q2: What is the recommended first-step solvent for creating a high-concentration stock solution?
A2: For initial solubilization, it is highly recommended to use a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose. Other options include ethanol and methanol. These stock solutions can then be diluted into your aqueous experimental medium (e.g., cell culture media) to achieve the final desired concentration.
Q3: What is the maximum concentration of organic solvent (like DMSO) that is safe for my cell-based assays?
A3: The concentration of the organic solvent in the final working solution must be kept to a minimum to avoid cellular toxicity. For most cell lines, the final concentration of DMSO should not exceed 0.5%, with many protocols recommending 0.1% or less to ensure cell viability is not affected. It is crucial to run a solvent toxicity control experiment to determine the tolerance of your specific cell line.
Troubleshooting Guide
Issue: My compound precipitates when I dilute my stock solution into the aqueous cell culture medium.
This is a common issue known as "crashing out," where the compound is forced out of solution as the solvent polarity changes dramatically. Here’s how to troubleshoot it:
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Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the dihydrochalcone in your assay.
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Stepwise Dilution: Avoid adding the concentrated stock directly to the full volume of aqueous media. Instead, perform a stepwise dilution. For example, dilute the DMSO stock 1:10 in media, vortex gently, and then perform further dilutions.
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Increase Stock Concentration: By using a more concentrated stock solution, you can add a smaller volume to your aqueous medium, thereby keeping the final solvent percentage low and reducing the chance of precipitation.
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Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
Advanced Solubilization Strategies & Protocols
If standard methods using DMSO are insufficient, consider these advanced techniques. Many of these strategies have been successfully used to enhance the solubility of flavonoids and other poorly soluble compounds.
Co-Solvent Systems
Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.
Common Co-solvents:
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Polyethylene Glycol 400 (PEG 400)
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Propylene Glycol (PG)
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Glycerol
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Ethanol
Table 1: Properties of Common Solvents and Co-solvents
| Solvent | Type | Dielectric Constant (Approx.) | Notes for In Vitro Use |
| Water | Aqueous | 80 | The ultimate goal for biological compatibility. |
| DMSO | Organic Solvent | 47 | Excellent for stock solutions; keep final conc. <0.5%. |
| Ethanol | Organic Solvent | 25 | Good for stock solutions; can have cellular effects. |
| PEG 400 | Co-solvent | 12.5 | Often used in formulations to improve solubility. |
| Propylene Glycol | Co-solvent | 32 | Generally regarded as safe (GRAS) for many applications. |
Experimental Protocol: Preparing a Co-Solvent Formulation
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Primary Dissolution: Dissolve the this compound in the chosen co-solvent (e.g., PEG 400) to create a primary stock. Gentle heating or sonication may be required.
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Secondary Stock: Slowly add an aqueous buffer (like PBS) or cell culture medium to the primary stock with continuous vortexing to create a secondary, more dilute stock solution.
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Final Dilution: Add the secondary stock to your final experimental system to achieve the desired concentration.
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Control: Ensure you have a vehicle control containing the same final concentration of the co-solvent system.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like flavonoids, forming a water-soluble inclusion complex that enhances their aqueous solubility and bioavailability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
Experimental Protocol: Preparation of a Flavonoid/HP-β-CD Inclusion Complex
This protocol is adapted from the freeze-drying method described for flavonoids.
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Molar Ratio Calculation: Determine the desired molar ratio of the dihydrochalcone to HP-β-CD (a 1:1 molar ratio is a good starting point).
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Mixing: In an appropriate volume of distilled water, dissolve the calculated amount of HP-β-CD.
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Addition of Compound: Add the calculated amount of this compound to the HP-β-CD solution.
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Incubation: Seal the container and incubate the mixture for 24 hours at 30°C with continuous stirring or shaking (e.g., 150 rpm).
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Filtration: Filter the resulting solution through a 0.45 µm membrane filter to remove any undissolved compound.
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Lyophilization: Freeze the solution at -80°C and then lyophilize (freeze-dry) for 24 hours to obtain a powder of the inclusion complex.
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Reconstitution: The resulting powder can be directly dissolved in your aqueous experimental medium.
Visual Guides
Below are diagrams to help visualize experimental workflows and concepts.
Caption: Workflow for solubilizing this compound.
Caption: Formation of a cyclodextrin inclusion complex to enhance solubility.
stability of 2',6'-Dihydroxy-4'-methoxydihydrochalcone in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2',6'-Dihydroxy-4'-methoxydihydrochalcone in different buffer systems.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of the compound during sample preparation or analysis. | Prepare fresh stock solutions daily. Use a stability-indicating HPLC method. Ensure the mobile phase pH is within the optimal stability range for the compound (preliminary studies suggest pH 3-5 for similar compounds). |
| Precipitation of the compound in the buffer system | Poor solubility of the compound at the tested concentration and pH. | Determine the solubility of this compound in the chosen buffer system before initiating stability studies. Consider using a co-solvent (e.g., ethanol, DMSO) at a low concentration, ensuring it does not interfere with the stability or analytical method. |
| Rapid degradation observed in all tested buffer systems | The compound may be inherently unstable under the experimental conditions (e.g., exposure to light, high temperature). | Conduct experiments under controlled temperature and protected from light. The degradation of phenolic compounds can be accelerated by these factors. Consider performing a forced degradation study to identify the primary degradation pathways. |
| Unexpected peaks appearing in the chromatogram over time | Formation of degradation products. | Utilize a mass spectrometer (LC-MS) to identify the mass of the degradation products, which can provide insights into the degradation mechanism. |
| Difficulty in achieving baseline separation of the parent compound and its degradants | Suboptimal HPLC method parameters. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature. A stability-indicating assay method (SIAM) is crucial for accurately quantifying the decrease in the active compound and the appearance of degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: While specific data for this compound is limited, studies on similar dihydrochalcones, such as neohesperidin dihydrochalcone, indicate that stability is pH-dependent. Generally, phenolic compounds exhibit greater stability in acidic to neutral pH and are more prone to degradation in alkaline conditions. For neohesperidin dihydrochalcone, maximum stability is observed in the pH range of 3-5. It is recommended to perform a pH-rate profile study to determine the optimal pH for the stability of this compound.
Q2: What are the common degradation pathways for dihydrochalcones?
A2: Dihydrochalcones, being phenolic compounds, are susceptible to oxidative degradation. The degradation kinetics of phenolic compounds often follow a first-order reaction model. The rate of degradation can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be able to separate the parent compound from its potential degradation products, allowing for accurate quantification of the remaining active compound over time. UV-Vis spectrophotometry can also be used for preliminary assessments, but HPLC provides greater specificity and accuracy.
Q4: Which buffer systems are recommended for stability studies?
A4: A range of buffers covering acidic, neutral, and alkaline pH is recommended to understand the complete stability profile. Commonly used buffers include:
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Acidic: Citrate buffer (pH 3-6), Acetate buffer (pH 3.6-5.6)
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Neutral: Phosphate buffer (pH 5.8-8.0)
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Alkaline: Borate buffer (pH 8.1-10.0)
It is crucial to ensure that the buffer components themselves do not catalyze the degradation of the compound.
Experimental Protocols
Protocol: Preliminary Stability Study of this compound in Different Buffer Systems
1. Objective: To assess the stability of this compound in various buffer solutions at different pH values over a specified period.
2. Materials:
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This compound
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HPLC grade solvents (e.g., acetonitrile, methanol)
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High purity water
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Buffer salts (e.g., citric acid, sodium phosphate, boric acid)
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Acids and bases for pH adjustment (e.g., HCl, NaOH)
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Volumetric flasks, pipettes, and other standard laboratory glassware
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HPLC system with a UV detector
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pH meter
3. Buffer Preparation:
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Prepare a series of buffers (e.g., citrate pH 4, phosphate pH 7, borate pH 9) at a concentration of 50 mM.
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Filter the buffers through a 0.45 µm filter before use.
4. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
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From the stock solution, prepare working solutions in each buffer to a final concentration of 50 µg/mL.
5. Stability Study Execution:
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Store the prepared working solutions in tightly sealed vials at a controlled temperature (e.g., 25°C and 40°C) and protected from light.
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At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
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Analyze the samples immediately by a validated stability-indicating HPLC method.
6. Data Analysis:
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Calculate the percentage of the initial concentration of this compound remaining at each time point.
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Plot the natural logarithm of the concentration versus time to determine if the degradation follows first-order kinetics.
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Calculate the degradation rate constant (k) and the half-life (t₁/₂) in each buffer system.
Data Presentation
Table 1: Stability of this compound in Different Buffer Systems at 25°C
| Buffer System (pH) | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | Concentration at 48h (µg/mL) | Concentration at 72h (µg/mL) | % Remaining at 72h |
| Citrate Buffer (4.0) | 50.1 | 49.8 | 49.5 | 49.2 | 98.2 |
| Phosphate Buffer (7.0) | 49.9 | 48.5 | 47.1 | 45.8 | 91.8 |
| Borate Buffer (9.0) | 50.2 | 45.1 | 40.3 | 35.7 | 71.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers must generate their own data following the provided protocol.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Signaling Pathway: Anti-inflammatory Action of this compound
Research has indicated that this compound exhibits anti-inflammatory properties by modulating key signaling pathways in immune cells.[1][2] One of the proposed mechanisms involves the inhibition of pro-inflammatory mediator release from macrophages and the modulation of neutrophil adhesion.
References
potential degradation products of 2',6'-Dihydroxy-4'-methoxydihydrochalcone under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',6'-Dihydroxy-4'-methoxydihydrochalcone. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under experimental stress conditions?
A1: Based on the chemical structure of this compound, which contains a dihydroxyphenyl ketone moiety, several degradation pathways can be anticipated under forced degradation conditions. These include:
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Hydrolysis: The ether linkage of the methoxy group is generally stable, but under harsh acidic or basic conditions, cleavage is possible, though less likely than other reactions.
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Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures. The presence of two hydroxyl groups on the A-ring makes it particularly prone to oxidative degradation.
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Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions. This can involve the formation of radical species and subsequent degradation products.
Q2: What are some potential degradation products of this compound?
A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation of similar phenolic compounds and dihydrochalcones, the following are potential degradation products:
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Under Acidic/Basic Hydrolysis: Cleavage of the propanone side chain could potentially occur under very harsh conditions, leading to the formation of 2',6'-dihydroxy-4'-methoxyacetophenone and phenylpropanoic acid or their derivatives. However, dihydrochalcones are generally more stable to hydrolysis than chalcones.
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Under Oxidative Conditions (e.g., H₂O₂): Oxidation of the dihydroxy A-ring is a likely degradation pathway. This could result in the formation of corresponding o- or p-quinones. Further oxidation could lead to ring-opening products.
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Under Photolytic Conditions: Exposure to light, especially UV, can induce cleavage of the bond between the carbonyl group and the phenyl ring (Norrish Type I cleavage) or other radical-mediated reactions, leading to a complex mixture of smaller aromatic and aliphatic compounds.
Q3: My HPLC analysis shows unexpected peaks after storing my sample solution. What could be the cause?
A3: Unexpected peaks in your HPLC chromatogram after sample storage are likely due to degradation of the this compound. Several factors could contribute to this:
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Solvent pH: The pH of your solvent can significantly impact the stability of the compound. Dihydrochalcones can be sensitive to both acidic and basic conditions over time.
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Exposure to Light: If the sample was not stored in a light-protected vial (e.g., amber vial), photodegradation may have occurred.
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Presence of Oxidizing Agents: Trace amounts of oxidizing agents in your solvents or exposure to air (oxygen) over extended periods can lead to oxidative degradation.
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Temperature: Elevated storage temperatures can accelerate degradation reactions.
To troubleshoot this, it is recommended to prepare fresh samples and analyze them immediately. If storage is necessary, use amber vials, degassed solvents, and store at a low temperature (e.g., 4°C).
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation in Experimental Samples
This guide provides a systematic approach to identifying the cause of unexpected degradation of this compound in your experimental samples.
Step 1: Characterize the Degradation Profile
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Action: Analyze the degraded sample using a stability-indicating HPLC method. If a mass spectrometer is available (LC-MS), obtain the mass-to-charge ratio (m/z) of the degradation products.
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Purpose: To determine the number and relative abundance of degradation products and to obtain initial structural information.
Step 2: Evaluate Potential Causes
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Action: Review your experimental protocol and sample handling procedures. Consider the following questions:
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Was the sample exposed to extreme pH conditions (acidic or basic)?
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Was the sample exposed to light for an extended period?
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Were any potential oxidizing agents (e.g., peroxides in solvents) present?
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Was the sample subjected to high temperatures?
-
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Purpose: To correlate the observed degradation with specific stress factors.
Step 3: Perform Controlled Forced Degradation Studies
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Action: Subject a fresh, pure sample of this compound to controlled stress conditions (one condition at a time) as outlined in the "Experimental Protocols" section below.
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Purpose: To systematically identify which stress factor(s) are causing the degradation by comparing the degradation profiles with your experimental sample.
Step 4: Structure Elucidation of Degradants
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Action: If the degradation products are significant, further characterization using techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.
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Purpose: To definitively identify the chemical structures of the degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the conditions for performing forced degradation studies on this compound to investigate its stability profile. Forced degradation studies are crucial for developing stability-indicating analytical methods and understanding potential degradation pathways.[1][2]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 30 min, 1, 2, 4 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal | - | 80°C (in oven) | 24, 48, 72 hours |
| Photolytic | UV light (254 nm) and visible light | Room Temperature | 24, 48, 72 hours |
Methodology:
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Stress Application:
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For Hydrolysis and Oxidation: Mix the stock solution with the respective stress reagent in a 1:1 ratio.
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For Thermal and Photolytic Stress: Use the stock solution directly. For solid-state thermal stress, place the powdered compound in the oven. For photolytic stress, expose the solution in a quartz cuvette or a clear glass vial to the light source.
-
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Neutralization (for hydrolysis samples): After the specified duration, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
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Analysis: Dilute the stressed samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Visualizations
To aid in understanding the potential degradation pathways and experimental workflows, the following diagrams are provided.
References
Technical Support Center: Dihydrochalcone Synthesis via Claisen-Schmidt Condensation
Welcome to the Technical Support Center for dihydrochalcone synthesis. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome low yields in the Claisen-Schmidt condensation and subsequent reduction to form dihydrochalcones.
Frequently Asked Questions (FAQs)
Q1: My Claisen-Schmidt condensation yield is very low. What are the most common causes?
A1: Low yields in the Claisen-Schmidt condensation for chalcone synthesis are often due to several factors:
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Suboptimal Base Concentration: The concentration of the base (e.g., NaOH or KOH) is critical. Too little base will result in incomplete deprotonation of the ketone, while too much can promote side reactions.[1]
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Reaction Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy. However, excessive heat can lead to the formation of byproducts.[2]
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Purity of Reactants: Impurities in the starting aldehyde or ketone can interfere with the reaction. It is advisable to use purified reactants.
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Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[3]
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Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction. Alcohols like ethanol and methanol are common, but alternative green chemistry approaches using micellar media or deep eutectic solvents have also shown success.
Q2: I am observing multiple spots on my TLC after the Claisen-Schmidt condensation. What are the likely side products?
A2: The most common side products in a Claisen-Schmidt condensation are:
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Michael Adduct: This forms when a second molecule of the enolate attacks the α,β-unsaturated carbonyl of the newly formed chalcone. This is more likely with a high concentration of the ketone enolate.
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Cannizzaro Reaction Products: If the aldehyde can undergo self-condensation (if it has no α-hydrogens, which is a prerequisite for a Claisen-Schmidt condensation with an enolizable ketone), it can disproportionate in the presence of a strong base to form a carboxylic acid and an alcohol.
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Aldol Addition Product: The initial β-hydroxy ketone may not fully dehydrate to the chalcone. This can sometimes be addressed by increasing the reaction temperature or time.
Q3: How can I selectively reduce the chalcone to a dihydrochalcone without reducing the carbonyl group?
A3: Chemoselective reduction of the carbon-carbon double bond in the presence of a carbonyl group can be achieved using several methods:
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Catalytic Hydrogenation: This is a widely used method. Catalysts such as palladium on carbon (Pd/C), rhodium, or ruthenium can be used with a hydrogen source.[4] The choice of solvent can influence the outcome; for instance, using dichloromethane (DCM) with Pd/C favors the formation of dihydrochalcones, while ethanol can lead to the reduction of both the double bond and the carbonyl group.[5]
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Transfer Hydrogenation: This method uses a hydrogen donor in place of gaseous hydrogen. Common donors include ammonium formate.
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Metal-Free Reduction: Reagents like benzeneselenol, generated in situ, can selectively reduce the C=C double bond.[1]
Q4: My reduction step is incomplete, and I have a mixture of chalcone and dihydrochalcone. What should I do?
A4: An incomplete reduction can be addressed by:
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Increasing Reaction Time: Allow the reaction to stir for a longer period. Monitor the progress by TLC until the starting chalcone spot disappears.
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Increasing Catalyst Loading: A higher catalyst loading may be necessary to drive the reaction to completion.
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Optimizing Hydrogen Pressure: If using catalytic hydrogenation with H₂ gas, increasing the pressure may improve the reaction rate.
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Purification: If the reaction cannot be driven to completion, the dihydrochalcone can be separated from the unreacted chalcone using column chromatography.
Q5: Is a one-pot synthesis of dihydrochalcones from the initial aldehyde and ketone possible?
A5: While less common than the two-step approach, one-pot syntheses of dihydrochalcones have been reported. These methods typically involve a Claisen-Schmidt condensation followed by the in-situ introduction of a reducing agent. These procedures aim to improve overall efficiency by reducing the need for isolation and purification of the intermediate chalcone.[6][7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Chalcone Formation | Inactive catalyst or base. | Use fresh, high-purity catalyst or base. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Steric hindrance from bulky substituents on reactants. | Consider using a more active catalyst or harsher reaction conditions (e.g., microwave irradiation). | |
| Incorrect stoichiometry. | Ensure the molar ratios of reactants and catalyst are accurate. An excess of the aldehyde is sometimes used. | |
| Formation of a Tar-Like Substance | Polymerization or decomposition at high temperatures. | Reduce the reaction temperature. Add the base slowly to control the initial exotherm. |
| High concentration of reactants. | Dilute the reaction mixture with an appropriate solvent. | |
| Incomplete Reduction to Dihydrochalcone | Deactivated catalyst. | Use fresh catalyst. Ensure the reaction is free from catalyst poisons (e.g., sulfur compounds). |
| Insufficient hydrogen source. | For catalytic hydrogenation, ensure a continuous supply of hydrogen. For transfer hydrogenation, use a sufficient excess of the hydrogen donor. | |
| Chalcone insolubility. | Choose a solvent system that fully dissolves the chalcone at the reaction temperature. | |
| Over-reduction to the Alcohol | Non-selective reducing agent or conditions. | Use a more chemoselective catalyst system (e.g., specific rhodium or ruthenium complexes). Optimize the solvent; for example, with Pd/C, use DCM instead of ethanol.[5] |
| Difficulty in Purifying the Dihydrochalcone | Co-elution with starting chalcone in chromatography. | Optimize the solvent system for column chromatography to achieve better separation. |
| Presence of byproducts from the reduction step. | Wash the crude product with appropriate solvents to remove impurities before chromatography. Recrystallization can also be an effective purification method. |
Data Presentation: Comparative Yields
Table 1: Effect of Catalyst and Solvent on Claisen-Schmidt Condensation Yield
| Aldehyde | Ketone | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH (20) | None (Grinding) | Room Temp | 0.08 | 98 | [1] |
| Benzaldehyde | Acetophenone | KOH (20) | None (Grinding) | Room Temp | 0.08 | 85 | [1] |
| Benzaldehyde | Acetophenone | NaOH (stoichiometric) | Ethanol | Room Temp | 2-3 | 97 | [9] |
| 4-Chlorobenzaldehyde | Acetophenone | p-TSA | None | 50-60 | 0.5-1 | >90 | |
| Benzaldehyde | Cyclohexanone | NaOH (20) | None (Grinding) | Room Temp | 0.08 | 98 | [1] |
Table 2: Comparison of Reduction Methods for Chalcone to Dihydrochalcone
| Chalcone | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (E)-Chalcone | Rh-PPh₃ complexes | γ-Valerolactone | 80 | 1 | >99 | |
| 2'-Hydroxychalcones | Pd/C (5 mol%) | Dichloromethane | Room Temp | 24 | Excellent | [5] |
| 4-Benzyloxy-4'-chlorochalcone | Pd/C, Ammonium Formate | Various | - | - | - | |
| Chalcone | Nickel Boride (in situ) | Methanol | Room Temp | - | High | [10] |
| Chalcone | Triethylsilane, TFA | - | - | - | - | [11] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Dihydrochalcone
Step A: Claisen-Schmidt Condensation to Synthesize Chalcone
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Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic ketone (1 equivalent) and aromatic aldehyde (1-1.2 equivalents) in ethanol.
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Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1-2 equivalents). Maintain the temperature between 20-25°C, using an ice bath if necessary.
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Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours, but can be longer). The formation of a precipitate is often observed.
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Work-up: Pour the reaction mixture into cold water or onto crushed ice. Acidify the mixture with dilute hydrochloric acid (HCl) until it is neutral or slightly acidic.
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Isolation: Collect the precipitated crude chalcone by vacuum filtration. Wash the solid with cold water until the washings are neutral.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step B: Selective Reduction of Chalcone to Dihydrochalcone
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Setup: To a solution of the purified chalcone (1 equivalent) in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
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Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
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Monitoring: Follow the reaction's progress by TLC until the chalcone is completely consumed.
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Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude dihydrochalcone.
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Purification: If necessary, purify the product by column chromatography on silica gel or by recrystallization.
Visualizations
Claisen-Schmidt Reaction Mechanism
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Dihydrochalcone Synthesis Workflow
Caption: Two-step workflow for dihydrochalcone synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low dihydrochalcone yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digibuo.uniovi.es [digibuo.uniovi.es]
- 6. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. jchemrev.com [jchemrev.com]
Technical Support Center: Purifying 2',6'-Dihydroxy-4'-methoxydihydrochalcone via Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2',6'-Dihydroxy-4'-methoxydihydrochalcone using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind purifying this compound with column chromatography?
A1: Column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase (the solvent). This compound, being a polar molecule due to its hydroxyl groups, will adhere to the polar silica gel. By gradually increasing the polarity of the solvent mixture (the mobile phase), the compound can be selectively eluted from the column, separating it from less polar or more polar impurities.
Q2: How do I choose the right solvent system (mobile phase) for the purification?
A2: The ideal solvent system should provide good separation between your target compound and any impurities. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A good starting point for dihydrochalcones is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1][2] For this compound, a gradient elution starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate is recommended. In some cases, for closely related chalcones, a subsequent gradient of ethyl acetate-methanol has been used for elution.[3]
Q3: My compound is not dissolving in the initial, low-polarity mobile phase for loading onto the column. What should I do?
A3: If your crude sample containing this compound has poor solubility in the starting solvent system, you can use a "dry loading" technique. This involves dissolving your sample in a suitable solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: How can I monitor the separation and identify the fractions containing my desired compound?
A4: As you collect fractions from the column, you should monitor them using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system. After development, you can visualize the spots under UV light or by using a staining agent. Fractions that show a spot corresponding to the Rf value of your pure this compound should be combined.
Troubleshooting Guide
Below is a table outlining common problems encountered during the column chromatography of this compound, along with their potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound does not move from the origin (streaking at the top of the column). | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane:ethyl acetate gradient, increase the percentage of ethyl acetate. If necessary, a small amount of methanol can be added to the ethyl acetate to significantly increase polarity. |
| All compounds elute together in the first few fractions (poor separation). | The initial solvent system is too polar. | Start with a less polar mobile phase. Perform thorough TLC analysis beforehand to determine the optimal starting solvent composition. |
| The collected fractions are pure but the overall yield is very low. | The compound may have degraded on the silica gel. | Dihydrochalcones can sometimes be sensitive to acidic silica. Consider using deactivated (neutral) silica gel. You can also work quickly and at a lower temperature to minimize degradation. |
| The compound may still be on the column. | After your expected compound has eluted, flush the column with a very polar solvent (e.g., 100% methanol) to see if any remaining compound is washed out. | |
| The bands on the column are broad or tailing, leading to mixed fractions. | The column was not packed properly, leading to channels or cracks. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Applying gentle pressure can help in creating a well-packed column. |
| The sample was overloaded onto the column. | Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| The sample was not loaded in a concentrated band. | Dissolve the sample in the minimum amount of solvent before loading it onto the column to ensure it starts as a narrow band. | |
| The compound appears to have disappeared or decomposed on the column. | The compound is unstable on silica gel. | Before running a large-scale column, perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred. If it is unstable, consider alternative purification methods like preparative HPLC or using a different stationary phase like alumina. |
Experimental Protocol: Purification of this compound
This protocol is a general guideline and may need to be optimized based on the specific crude mixture.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material.
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel (70-230 mesh) in the initial, low-polarity solvent (e.g., hexane:ethyl acetate 95:5).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary). Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the starting solvent mixture (e.g., hexane:ethyl acetate 95:5).
-
Gradually increase the polarity of the mobile phase. A suggested gradient is shown in the table below.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or vials.
-
Monitor the fractions by TLC to identify those containing the pure product.
4. Isolation of the Pure Compound:
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent using a rotary evaporator to obtain the purified solid.
-
Determine the yield and assess the purity using analytical techniques such as HPLC, NMR, or mass spectrometry.
Representative Gradient Elution Profile
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume | Purpose |
| 1 | 95:5 | 2 column volumes | Elute very non-polar impurities. |
| 2 | 90:10 | 2 column volumes | Continue eluting non-polar impurities. |
| 3 | 80:20 | 3-5 column volumes | Elute compounds of intermediate polarity. The target compound may start to elute here. |
| 4 | 70:30 | 3-5 column volumes | Elute the target this compound. |
| 5 | 50:50 | 2 column volumes | Elute more polar impurities. |
| 6 | 0:100 (100% Ethyl Acetate) | 2 column volumes | Wash out strongly adsorbed polar impurities. |
| 7 | Ethyl Acetate:Methanol (95:5) | 2 column volumes | Final column flush for very polar impurities.[3] |
Note: This is an example profile and should be optimized based on TLC analysis of the crude mixture.
Visualizing the Workflow
Experimental Workflow for Purification
Caption: A flowchart illustrating the key steps in the purification of this compound using column chromatography.
Troubleshooting Decision Tree
References
- 1. Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Effect of 2′,6′-Dihydroxy-4′-Methoxychalcone Isolated from Piper aduncum on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation of 2',6'-Dihydroxy-4'-methoxydihydrochalcone during storage
Welcome to the technical support center for 2',6'-Dihydroxy-4'-methoxydihydrochalcone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent oxidation and ensure its stability for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is a phenolic compound belonging to the dihydrochalcone class of flavonoids.[1] Its structure contains multiple hydroxyl (-OH) groups attached to aromatic rings. These phenolic hydroxyl groups, particularly the 2',6'-dihydroxy arrangement, are susceptible to oxidation. Oxidation involves the loss of electrons and can be initiated by factors such as exposure to oxygen, light, and heat, or the presence of metal ions.[2][3] This process can lead to the degradation of the compound, altering its chemical structure and potentially its biological activity.
Q2: What are the visible signs of oxidation of this compound?
A2: While subtle oxidation may not be visible, significant degradation of phenolic compounds can sometimes be indicated by a change in color.[4] A pure sample of this compound is typically an off-white or pale yellow solid. The development of a more intense yellow, brown, or reddish-brown color upon storage can be an indicator of oxidation. However, the most reliable way to assess the purity and degradation of the compound is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q3: What are the ideal storage conditions to prevent oxidation?
A3: To minimize oxidation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[2][5][6] The recommended storage temperature is -20°C for long-term stability.[5][7] It is crucial to protect the compound from light by using amber-colored vials or by storing it in a light-blocking container.[3][8] To prevent exposure to oxygen, storing the compound under an inert gas like argon or nitrogen is highly recommended.[9][10]
Q4: How should I handle the compound to minimize oxidation during experiments?
A4: When preparing solutions, use deoxygenated solvents if possible. Prepare solutions fresh for each experiment to avoid degradation in solution. If you need to store solutions, even for a short period, they should be kept at a low temperature (e.g., 4°C) and protected from light. For extended storage of solutions, freezing at -20°C or -80°C is advisable, but it's important to aliquot the solution to avoid repeated freeze-thaw cycles.[7]
Q5: Can I use antioxidants to prevent the oxidation of this compound in my formulations?
A5: While adding antioxidants to a formulation containing this compound could potentially help in preventing its oxidation, the choice of antioxidant would be highly dependent on the specific application and formulation. It is important to consider potential interactions between the added antioxidant and the compound or other components in the formulation. For storage of the pure compound, the primary focus should be on proper storage conditions (low temperature, darkness, inert atmosphere) rather than adding other substances.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of the solid compound (yellowing/browning) | Oxidation due to exposure to air, light, or heat. | Discard the discolored compound as its purity is compromised. For future storage, ensure the compound is in a tightly sealed container, protected from light, stored at -20°C, and preferably under an inert atmosphere. |
| Inconsistent experimental results | Degradation of the compound in stock solutions. | Prepare fresh solutions for each experiment. If stock solutions must be stored, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. Before use, verify the purity of the stock solution using HPLC. |
| Appearance of extra peaks in HPLC chromatogram | Oxidation or degradation of the compound. | Review storage and handling procedures. Ensure the use of high-purity solvents and proper sample preparation techniques. If degradation is suspected, acquire a new, pure sample of the compound. |
| Loss of biological activity in assays | The compound has oxidized, leading to a change in its chemical structure and function. | Confirm the purity of the compound by HPLC. If degradation is confirmed, obtain a fresh batch of the compound and strictly adhere to the recommended storage and handling protocols. |
Experimental Protocols
Protocol 1: Long-Term Storage of Solid this compound
Objective: To provide a standardized procedure for the long-term storage of solid this compound to minimize oxidation.
Materials:
-
This compound (solid)
-
Amber glass vials with PTFE-lined screw caps
-
Argon or nitrogen gas cylinder with a regulator and tubing
-
-20°C freezer
-
Parafilm or laboratory sealing tape
Procedure:
-
Place the solid this compound into a clean, dry amber glass vial.
-
To create an inert atmosphere, gently flush the headspace of the vial with a slow stream of argon or nitrogen gas for 1-2 minutes.[9][10] Argon is denser than air and can effectively displace it.
-
Immediately after flushing, tightly seal the vial with the PTFE-lined screw cap.
-
For an extra seal, wrap the cap and the neck of the vial with Parafilm.
-
Label the vial clearly with the compound name, date, and concentration (if applicable).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To provide a general HPLC method to assess the purity of this compound and detect potential degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[11]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable acid for mobile phase modification)
-
This compound reference standard
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration within the range of the standard curve.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.[12]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., around 280-370 nm, to be determined by UV scan).
-
Gradient Elution:
-
0-20 min: 30% B to 70% B
-
20-22 min: 70% B to 100% B
-
22-30 min: Hold at 100% B[11]
-
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Quantify the purity by comparing the peak area of the sample to the calibration curve.
-
Observe the chromatogram for any additional peaks, which may indicate the presence of impurities or degradation products.
-
Visualizations
Caption: Workflow for preventing oxidation.
Caption: Troubleshooting oxidation issues.
References
- 1. This compound | C16H16O4 | CID 169676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biofargo.com [biofargo.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. mdpi.com [mdpi.com]
- 5. Neohesperidin dihydrochalcone hydrate, 98+% | Fisher Scientific [fishersci.ca]
- 6. moravek.com [moravek.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 12. drawellanalytical.com [drawellanalytical.com]
troubleshooting poor resolution in HPLC analysis of 2',6'-Dihydroxy-4'-methoxydihydrochalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the high-performance liquid chromatography (HPLC) analysis of 2',6'-Dihydroxy-4'-methoxydihydrochalcone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why am I seeing poor resolution or overlapping peaks for my analyte and other components in the sample?
Poor resolution is a common issue that can stem from several factors related to your method, column, or instrument.[1][2]
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Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and pH of your mobile phase are critical for achieving good separation. An incorrect mobile phase composition can lead to co-elution.
-
Solution: Systematically vary the percentage of the organic solvent. For dihydrochalcones, a reversed-phase method using a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like acetic or formic acid to improve peak shape, is a good starting point.[3][4] Consider performing a gradient elution to improve the separation of complex mixtures.
-
-
Column Efficiency: Over time, HPLC columns can degrade, leading to a loss of theoretical plates and broader peaks.
-
Solution: First, try cleaning the column according to the manufacturer's instructions. If resolution does not improve, the column may need to be replaced.
-
-
Flow Rate: The flow rate of the mobile phase affects the time analytes spend in the stationary phase.
-
Solution: Optimize the flow rate. A lower flow rate generally increases resolution but also extends the run time.
-
-
Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of separation.
-
Solution: If your HPLC system has a column oven, try adjusting the temperature. Higher temperatures can sometimes improve peak shape and reduce analysis time.
-
Q2: My peak for this compound is tailing. What could be the cause and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front, is often caused by secondary interactions between the analyte and the stationary phase.
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on your analyte, causing tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This can suppress the ionization of silanol groups and reduce these secondary interactions.
-
-
Column Contamination: Contamination at the head of the column can lead to peak distortion.
-
Solution: Use a guard column to protect your analytical column from strongly retained sample components. Regularly flushing the column with a strong solvent can also help.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.
-
Solution: Reduce the injection volume or dilute your sample.
-
Q3: I am observing peak fronting for my analyte. What is the likely reason?
Peak fronting, where the first half of the peak is broader, is less common than tailing but can still occur.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Column Overloading: Similar to peak tailing, injecting a highly concentrated sample can lead to peak fronting.
-
Solution: Decrease the sample concentration or injection volume.
-
Q4: My retention times are shifting from one injection to the next. What should I investigate?
Inconsistent retention times can make peak identification and quantification unreliable.
-
Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can lead to a fluctuating flow rate and shifting retention times.[2]
-
Solution: Check for any visible leaks in the system. Purge the pump to remove any air bubbles. If the problem persists, the pump seals or check valves may need to be replaced.
-
-
Mobile Phase Preparation: Inconsistently prepared mobile phase can cause retention time drift.
-
Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Degas the mobile phase thoroughly before use to prevent bubble formation.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times, especially in gradient elution.
-
Solution: Increase the column equilibration time between runs to ensure the column is fully conditioned with the initial mobile phase.
-
Experimental Protocol: HPLC Analysis of this compound
This section provides a detailed methodology for the reversed-phase HPLC analysis of this compound. This protocol is a starting point and may require optimization based on your specific sample matrix and instrumentation.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and acetic acid.
-
Standard of this compound.
-
Syringe filters (0.45 µm).
2. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A: HPLC-grade water with 0.1% acetic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% acetic acid.
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol or the initial mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to create a calibration curve.
3. Chromatographic Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is often effective for separating chalcones from other compounds in plant extracts. A starting point could be:
-
0-5 min: 20% B
-
5-20 min: Gradient from 20% to 80% B
-
20-25 min: Hold at 80% B
-
25-30 min: Return to 20% B and equilibrate.
-
An isocratic method with 20% acetonitrile acidified with acetic acid has also been reported for a similar compound, neohesperidin dihydrochalcone.[5]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Dihydrochalcones typically have a UV absorbance maximum around 280 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength. For neohesperidin dihydrochalcone, 282 nm has been used.[5]
-
Injection Volume: 10-20 µL.
4. Sample Preparation
-
For plant extracts, a solid-phase extraction (SPE) cleanup on a C18 cartridge may be necessary to remove interfering substances.
-
Ensure the final sample is dissolved in a solvent compatible with the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Data Presentation
The following table summarizes key chromatographic parameters and their typical starting values for the analysis of this compound.
| Parameter | Recommended Value/Range | Potential Impact on Resolution |
| Column Chemistry | C18 Reversed-Phase | Affects selectivity and retention. |
| Mobile Phase | Acetonitrile/Water with 0.1% Acetic Acid | Organic modifier and pH control selectivity and peak shape. |
| Elution Mode | Gradient or Isocratic | Gradient elution is often better for complex samples. |
| Flow Rate | 0.8 - 1.2 mL/min | Lower flow rates can increase resolution but lengthen run time. |
| Column Temperature | 25 - 40 °C | Affects mobile phase viscosity and separation kinetics. |
| Detection Wavelength | ~280 nm | Optimizing for the analyte's absorbance maximum improves sensitivity. |
| Injection Volume | 5 - 20 µL | Overloading can lead to peak distortion and poor resolution. |
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting poor HPLC resolution.
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: Logical relationships between causes and effects in HPLC troubleshooting.
References
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of 2',6'-Dihydroxy-4'-methoxydihydrochalcone and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-inflammatory properties of the naturally derived compound 2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMDC) and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended to serve as a resource for researchers and professionals in drug discovery and development by presenting available experimental data, outlining methodologies, and illustrating the known mechanisms of action.
Executive Summary
Ibuprofen, a cornerstone of anti-inflammatory therapy, primarily exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1] DHMDC, a dihydrochalcone, demonstrates anti-inflammatory activity through a distinct mechanism, primarily by modulating macrophage and neutrophil responses.[2] This includes the inhibition of pro-inflammatory cytokines and nitric oxide (NO) production, as well as the modulation of neutrophil adhesion molecules.[2]
While direct comparative studies with identical experimental parameters are limited, this guide consolidates available data to offer a comprehensive overview of their respective anti-inflammatory profiles.
Quantitative Data Comparison
The following table summarizes the available quantitative and qualitative data on the anti-inflammatory activities of DHMDC and ibuprofen. It is important to note that direct comparison of IC₅₀ values should be approached with caution due to variations in experimental conditions across different studies.
| Parameter | This compound (DHMDC) | Ibuprofen | Reference Compound(s) |
| In Vitro Activity | |||
| Cell Line | RAW 264.7 Macrophages | RAW 264.7 Macrophages | |
| Inhibition of Nitric Oxide (NO) Production | Significantly reduced nitrite levels[2] | IC₅₀: ~200 µM[3] | |
| Inhibition of TNF-α Production | Significantly reduced TNF levels[2] | Significant reduction at 200 µM | |
| Inhibition of IL-1β Production | Significantly reduced IL-1β levels[2] | Data not readily available for direct comparison in this cell line | |
| COX-1 Inhibition | Not reported as primary mechanism | IC₅₀: 13 µM[4] | |
| COX-2 Inhibition | Not reported as primary mechanism | IC₅₀: 31.4 µM[5] | |
| In Vivo Activity | |||
| Model | Carrageenan-induced inflammation in mice | Carrageenan-induced paw edema in rats | |
| Administration Route | Oral (p.o.) | Oral (p.o.) | |
| Effective Dose | 3 mg/kg (significantly reduced neutrophil migration)[2] | 100 mg/kg (significant paw edema inhibition) | |
| Percentage Inhibition | Not explicitly quantified | ~40-50% inhibition of paw edema at 100 mg/kg[6] |
Note: The data for DHMDC from the primary study by Cerutti et al. indicates a "significant reduction" without providing specific IC₅₀ values or percentage inhibition in the abstract.
Mechanisms of Action
This compound (DHMDC)
DHMDC exhibits its anti-inflammatory effects by targeting key cellular players in the innate immune response. Its mechanism involves:
-
Modulation of Macrophage Activity: DHMDC significantly reduces the production of the pro-inflammatory mediators nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) by lipopolysaccharide (LPS)-stimulated macrophages.[2]
-
Modulation of Neutrophil Function: The compound has been shown to modulate the expression of the adhesion molecule L-selectin (CD62L) on neutrophils.[2] This suggests an interference with the initial steps of neutrophil recruitment to inflammatory sites.
Caption: DHMDC's anti-inflammatory mechanism.
Ibuprofen
Ibuprofen's anti-inflammatory, analgesic, and antipyretic properties are primarily attributed to its non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
Caption: Ibuprofen's mechanism of action.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Treatment: Cells are pre-treated with various concentrations of DHMDC or ibuprofen for a specified period (e.g., 1 hour) before LPS stimulation.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured as an indicator of NO production.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for a short period to allow for color development (azo dye formation).
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3. Cytokine Production Assay (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β) in the culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add cell culture supernatants to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme into a colored product.
-
Measure the absorbance of the colored product using a microplate reader.
-
Determine cytokine concentration from a standard curve.
-
Caption: In vitro anti-inflammatory assay workflow.
In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Edema)
1. Animals:
-
Male Swiss mice or Wistar rats are commonly used.
2. Induction of Inflammation:
-
A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the hind paw of the animal to induce localized inflammation and edema.
3. Treatment:
-
Animals are pre-treated with DHMDC, ibuprofen, or a vehicle control at specified doses via oral gavage or other appropriate routes.
4. Measurement of Paw Edema:
-
Paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
-
Caption: In vivo carrageenan-induced paw edema workflow.
Conclusion
This compound and ibuprofen demonstrate anti-inflammatory activity through distinct mechanisms. Ibuprofen is a well-characterized COX inhibitor, while DHMDC appears to act by modulating the functions of key inflammatory cells like macrophages and neutrophils. The available data suggests that DHMDC is effective at a lower dose in vivo compared to ibuprofen in the specific models studied, although a direct comparison is limited by the lack of comprehensive quantitative in vitro data for DHMDC.
Further research, including head-to-head comparative studies with standardized protocols and the determination of IC₅₀ values for DHMDC across a range of inflammatory mediators, is warranted to fully elucidate its therapeutic potential relative to established NSAIDs like ibuprofen. This information will be crucial for guiding future drug development efforts focused on chalcone-based anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Neuroprotective Potential of 2',6'-Dihydroxy-4'-methoxydihydrochalcone and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of two flavonoid compounds: 2',6'-Dihydroxy-4'-methoxydihydrochalcone (DMC) and Quercetin. While both molecules show promise in the realm of neuroprotection, the available scientific evidence for each comes from different experimental models, highlighting distinct aspects of their potential therapeutic applications. This document summarizes the key findings, presents available quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action.
Executive Summary
Quercetin is a widely studied flavonoid with a substantial body of in vitro evidence supporting its neuroprotective effects against various insults, primarily through its potent antioxidant and anti-apoptotic properties. Its mechanisms are well-characterized and involve the modulation of several key signaling pathways, including the Nrf2-ARE and PI3K/Akt pathways.
This compound, a less studied dihydrochalcone, has demonstrated significant neuroprotective and cognitive-enhancing effects in an in vivo model of Alzheimer's disease. Its primary known mechanisms include the inhibition of acetylcholinesterase (AChE) and the enhancement of the brain's antioxidant capacity.
Direct comparative studies between DMC and quercetin are scarce. This guide therefore presents the evidence for each compound independently to allow for an informed assessment of their respective strengths and potential applications in neurodegenerative disease research and drug development.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from representative studies on the neuroprotective effects of DMC and Quercetin. It is important to note that the data for DMC is derived from an in vivo model, while the data for Quercetin is from in vitro studies, making a direct comparison of efficacy challenging.
Table 1: Neuroprotective Effects of this compound (DMC) in an Animal Model of Alzheimer's Disease
| Parameter | Model | Treatment | Result | Reference |
| Cognitive Function | Streptozotocin (STZ)-induced Alzheimer's model in mice | 15 and 30 mg/kg DMC (p.o.) | Significantly attenuated STZ-induced decline in spatial and aversive memories.[1][2] | [1][2] |
| Oxidative Stress | STZ-induced Alzheimer's model in mice | 15 and 30 mg/kg DMC (p.o.) | Significantly decreased TBARS levels and increased GSH activity in the brain.[2] | [2] |
| Acetylcholinesterase (AChE) Activity | STZ-induced Alzheimer's model in mice | 15 and 30 mg/kg DMC (p.o.) | Significantly decreased AChE activity in the brain.[2] | [2] |
Table 2: Neuroprotective Effects of Quercetin in in vitro Models of Neurotoxicity
| Parameter | Model | Treatment | Result | Reference |
| Cell Viability | 6-OHDA-treated SH-SY5Y cells | 50 nM Quercetin | Significantly enhanced cell viability.[3] | [3] |
| H₂O₂-treated SH-SY5Y cells | Concentration-dependent | Suppressed H₂O₂-mediated cytotoxicity.[4] | [4] | |
| Rotenone-treated SH-SY5Y cells | 50 nM Quercetin | Ameliorated rotenone-induced cell death.[5][6] | [5][6] | |
| Apoptosis | H₂O₂-treated SH-SY5Y cells | Concentration-dependent | Repressed Bax expression, enhanced Bcl-2 expression, and inhibited caspase activation.[4] | [4] |
| Rotenone-treated SH-SY5Y cells | 50 nM Quercetin | Reduced nuclear condensation and cleavage of caspase 3 and PARP.[5] | [5] | |
| Reactive Oxygen Species (ROS) | Rotenone-treated SH-SY5Y cells | 50 nM Quercetin | Reduced intracellular ROS elevation.[5] | [5] |
| Methylglyoxal-treated SH-SY5Y cells | 0.1 and 1 µM Quercetin | Decreased ROS formation.[7] | [7] |
Experimental Protocols
This compound: In Vivo Alzheimer's Disease Model
-
Animal Model: Male Swiss mice were subjected to intracerebroventricular (i.c.v.) injection of streptozotocin (STZ) to induce a model of sporadic Alzheimer's disease.[1][2]
-
Treatment: DMC was administered orally (p.o.) at doses of 5, 15, and 30 mg/kg. Rivastigmine (an AChE inhibitor) was used as a positive control.[1][2]
-
Behavioral Tests: Learning and memory were assessed using the inhibitory avoidance test (aversive memory) and the object recognition test (spatial memory).[1][2]
-
Biochemical Assays: After behavioral testing, brain tissues were collected to measure levels of thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation, and reduced glutathione (GSH) activity to assess antioxidant status. Acetylcholinesterase (AChE) activity was also determined.[2]
Quercetin: In Vitro Neurotoxicity Models
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are a commonly used cell line in neurotoxicity studies.[3][4][5][7]
-
Induction of Neurotoxicity: Neurotoxicity was induced using various agents, including 6-hydroxydopamine (6-OHDA) to model Parkinson's disease[3], hydrogen peroxide (H₂O₂) to induce oxidative stress[4], rotenone to inhibit mitochondrial complex I[5][6], and methylglyoxal to induce carbonyl stress[7].
-
Treatment: Cells were pre-treated with varying concentrations of quercetin prior to the addition of the neurotoxic agent.[3][5][6][7]
-
Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was frequently used to quantify cell viability.[6]
-
Apoptosis Assays: Apoptosis was assessed by various methods, including Hoechst 33258 staining for nuclear condensation[7], Annexin V/propidium iodide staining, and Western blot analysis for the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as caspase activation.[4][5]
-
Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels were measured using fluorescent probes like DCFDA.[7]
Signaling Pathways and Mechanisms of Action
This compound (DMC)
The neuroprotective mechanisms of DMC are currently understood to involve two primary actions:
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, DMC increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is a key therapeutic strategy in Alzheimer's disease.[2]
-
Antioxidant Activity: DMC has been shown to bolster the brain's antioxidant defenses by increasing levels of GSH and reducing lipid peroxidation.[2] A study on a related chalcone suggests that it may also act via the Nrf2-ARE pathway, a major regulator of antioxidant responses.
Quercetin
Quercetin's neuroprotective effects are multifaceted and involve the modulation of several signaling pathways.
-
Antioxidant Effects: Quercetin is a potent scavenger of free radicals. It also activates the Nrf2-ARE pathway, leading to the upregulation of numerous antioxidant enzymes.[8]
-
Anti-apoptotic Effects: Quercetin can prevent apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase activation, often through the PI3K/Akt signaling pathway.
-
Anti-inflammatory Effects: Quercetin can suppress neuroinflammation by inhibiting pathways such as NF-κB.[8]
Experimental Workflow
The following diagram illustrates a general workflow for comparing the neuroprotective effects of two compounds like DMC and quercetin.
Conclusion
Both this compound and quercetin exhibit promising neuroprotective properties, albeit demonstrated through different experimental paradigms. Quercetin's effects are well-documented at the cellular level, showcasing its strong antioxidant and anti-apoptotic capabilities. DMC, on the other hand, shows significant potential in a more complex in vivo setting, with demonstrated cognitive benefits and a distinct mechanism of action through AChE inhibition.
For researchers and drug development professionals, the choice between these compounds, or the decision to investigate them further, will depend on the specific therapeutic goals. Quercetin provides a strong foundation for developing antioxidant-based neuroprotective strategies. DMC presents an interesting lead for Alzheimer's disease and related dementias, particularly given its demonstrated efficacy in an animal model. Future research should aim to conduct direct comparative studies of these two compounds in both in vitro and in vivo models to provide a clearer picture of their relative potency and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of quercetin against hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Role of Quercetin on Rotenone-Induced Toxicity in SH-SY5Y Cell Line Through Modulation of Apoptotic and Autophagic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. The Potential Neuroprotective Role of Free and Encapsulated Quercetin Mediated by miRNA against Neurological Diseases [mdpi.com]
Validating the Inhibitory Effect of 2',6'-Dihydroxy-4'-methoxydihydrochalcone on Acetylcholinesterase: A Comparative Guide
This guide provides a comparative analysis of the acetylcholinesterase (AChE) inhibitory activity of 2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMDC). The document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with established and alternative AChE inhibitors, supported by experimental data and protocols.
Introduction
Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease.[1] Their primary function is to prevent the enzymatic breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission, which is crucial for memory and learning.[2] Chalcones and their dihydro-derivatives have emerged as a promising class of compounds with potent AChE inhibitory effects.[1][3] This guide focuses on this compound, evaluating its performance against other known inhibitors.
Performance Comparison of AChE Inhibitors
The following table compares the in vitro inhibitory concentrations (IC50) of various alternative compounds against acetylcholinesterase. This data provides a quantitative benchmark for evaluating the potential potency of new inhibitors like DHMDC.
| Compound | Type | IC50 Value | Source(s) |
| Standard Drugs | |||
| Donepezil | FDA-Approved Drug | Varies (nM to low µM range) | [2] |
| Rivastigmine | FDA-Approved Drug | 71.1 µM - 501 µM | [4] |
| Galantamine | FDA-Approved Drug | ~0.2 µg/mL | [4] |
| Tacrine | FDA-Approved Drug | Varies (nM to low µM range) | [4] |
| Chalcones & Dihydrochalcones | |||
| 2'-hydroxychalcones | Natural Product Derivatives | 40 - 85 µM | [5] |
| C4-substituted 2'-hydroxychalcone (Compound 4c) | Synthetic Chalcone | 3.3 µM | [6] |
| N-substituted-4-phenothiazine-chalcones | Synthetic Chalcone | 1.10 - 186.21 µM | [4] |
| Other Natural Products | |||
| Curcuminoids | Natural Product | 19.67 µM | [4] |
| Curcumin | Natural Product | 67.69 µM | [4] |
Experimental Protocols
The standard method for assessing the in vitro inhibitory effect of a compound on acetylcholinesterase is the spectrophotometric method developed by Ellman.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the enzyme's activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), the chromogen
-
Phosphate buffer (e.g., 0.1 M, pH 8.0) or Tris-HCl buffer
-
Test inhibitor compound (e.g., DHMDC) dissolved in an appropriate solvent (like DMSO or ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare working solutions of the buffer, AChE, DTNB, ATCI, and the test inhibitor at various concentrations.
-
Reaction Mixture: In each well of a 96-well plate, add the following in order:
-
Phosphate buffer (e.g., 140 µL of 0.1 M, pH 8.0).
-
Test inhibitor solution (e.g., 10 µL of stock solution). For the control well, add the solvent used for the inhibitor.
-
AChE enzyme solution (e.g., 10 µL of 1 U/mL).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Color Reaction: Add DTNB solution (e.g., 10 µL of 10 mM) to the mixture.
-
Initiation of Enzymatic Reaction: Start the reaction by adding the substrate, ATCI solution (e.g., 10 µL of 14 mM).
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings periodically (e.g., every 10-30 seconds) for several minutes to determine the reaction rate.
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentrations. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined from this curve using regression analysis.
Caption: Workflow for the Ellman's method to determine AChE inhibition.
Signaling Pathway and Mechanism of Action
The therapeutic rationale for using AChE inhibitors is based on the "cholinergic hypothesis" of Alzheimer's disease. This hypothesis posits that the cognitive and memory deficits characteristic of the disease are partly due to a reduction in cholinergic neurotransmission.
-
Normal Cholinergic Transmission: In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, crosses the synaptic cleft, and binds to postsynaptic receptors, propagating a nerve signal. Acetylcholinesterase, an enzyme present in the cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.
-
Deficit in Alzheimer's Disease: Alzheimer's disease involves the degeneration of cholinergic neurons, leading to insufficient ACh release. This impairs signal transmission, contributing to cognitive decline.
-
Action of AChE Inhibitors: Compounds like DHMDC inhibit the action of AChE. By blocking this enzyme, they prevent the breakdown of ACh, increasing its concentration and duration in the synaptic cleft. This enhanced availability of ACh compensates for the reduced neuronal output, thereby improving cholinergic signaling and ameliorating cognitive symptoms.
Beyond symptomatic relief, some studies suggest that AChE inhibitors may offer disease-modifying benefits by influencing amyloid-beta processing and reducing neuroinflammation.[2]
Caption: Mechanism of AChE inhibitors in the cholinergic synapse.
References
- 1. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, In Silico and In Vitro Evaluation for Acetylcholinesterase and BACE-1 Inhibitory Activity of Some N-Substituted-4-Phenothiazine-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
head-to-head comparison of 2',6'-Dihydroxy-4'-methoxydihydrochalcone and resveratrol for neuroprotection
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two natural compounds, 2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMDC) and Resveratrol, for their potential application in neuroprotection.
Section 1: Overview of Compounds
This compound (DHMDC) is a dihydrochalcone, a type of natural phenol. It is structurally related to flavonoids and has been investigated for its anti-inflammatory and neuroprotective properties.
Resveratrol is a well-studied stilbenoid polyphenol found in grapes, red wine, and various berries. It has garnered significant attention for its wide range of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects, and has been the subject of numerous preclinical and clinical studies.[1][2]
Section 2: Mechanisms of Neuroprotection
The neuroprotective actions of DHMDC and Resveratrol are mediated through distinct and overlapping signaling pathways. Resveratrol's mechanisms are extensively characterized, while research into DHMDC is more nascent but points toward specific, targeted effects.
The primary neuroprotective mechanisms identified for DHMDC revolve around anti-inflammation, antioxidant effects, and the inhibition of acetylcholinesterase (AChE), an enzyme critically involved in Alzheimer's disease pathology.[3][4]
-
Anti-inflammatory Action: DHMDC significantly reduces the production of pro-inflammatory mediators, including Interleukin-1β (IL-1β), Tumor Necrosis Factor (TNF), and nitric oxide (NO) in activated immune cells like macrophages.[5][6] This action is crucial for mitigating neuroinflammation, a key component of many neurodegenerative diseases.
-
Antioxidant Properties: In animal models of Alzheimer's, DHMDC pretreatment has been shown to decrease lipid peroxidation and boost the levels of endogenous antioxidants like glutathione (GSH).[3][4]
-
Acetylcholinesterase (AChE) Inhibition: Chalcones and dihydrochalcones are recognized for their potent inhibition of AChE.[3][4][7][8] By blocking this enzyme, DHMDC can increase acetylcholine levels in the brain, a primary therapeutic strategy for improving cognitive symptoms in Alzheimer's disease.
References
- 1. Resveratrol and Amyloid-Beta: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and inhibitory potential towards acetylcholinesterase, butyrylcholinesterase and lipoxygenase of some variably substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 2',6'-Dihydroxy-4'-methoxydihydrochalcone for its Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological target selectivity of 2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMDC), a naturally derived compound with demonstrated therapeutic potential. By summarizing available quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to facilitate further research and development of DHMDC as a selective pharmacological agent.
Data Presentation: Comparative Bioactivity of DHMDC and Related Chalcones
The selectivity of a compound is a critical determinant of its therapeutic efficacy and safety profile. While comprehensive quantitative data for DHMDC across a wide range of targets is still emerging, the following table summarizes its known biological activities alongside the inhibitory concentrations of a structurally similar chalcone, 2',6'-Dihydroxy-4'-methoxychalcone. This comparison provides initial insights into the potential selectivity of the dihydrochalcone scaffold.
| Compound | Target/Assay | Result | Unit | Citation |
| This compound (DHMDC) | Leishmania amazonensis promastigotes | ED50: 0.5 | µg/mL | [1] |
| Leishmania amazonensis amastigotes | ED50: 24 | µg/mL | [1] | |
| Acetylcholinesterase (AChE) | Activity suggested in vivo | - | [2] | |
| Anti-inflammatory (IL-1β, TNF, nitrite reduction) | Significant reduction observed | - | [3][4] | |
| 2',6'-Dihydroxy-4'-methoxychalcone | Lipase | IC50: 39.83 ± 1.12 | µg/mL | [5] |
| Acetylcholinesterase (AChE) | IC50: 60.39 ± 1.24 | µg/mL | [5] | |
| Butyrylcholinesterase (BChE) | IC50: 39.79 ± 1.29 | µg/mL | [5] | |
| Tyrosinase | IC50: 40.40 ± 1.01 | µg/mL | [5] | |
| α-Amylase | IC50: 98.61 ± 3.17 | µg/mL | [5] | |
| α-Glucosidase | IC50: 55.91 ± 1.78 | µg/mL | [5] |
Note: The data for 2',6'-Dihydroxy-4'-methoxychalcone is provided as a reference for potential activity of the dihydro- form. Direct enzymatic inhibition studies on DHMDC are required for a conclusive selectivity profile.
Mandatory Visualization
The following diagrams illustrate key aspects of the experimental assessment and biological action of DHMDC.
Caption: Experimental workflow for assessing the biological selectivity of DHMDC.
Caption: Postulated anti-inflammatory mechanism of DHMDC via NF-κB signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key assays mentioned in this guide, based on established methods for chalcone derivatives.
Antileishmanial Activity Assay (Promastigote and Amastigote Stages)
This protocol is adapted from studies on the antileishmanial effects of chalcones on Leishmania species.[1][6][7]
-
Promastigote Viability Assay:
-
Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum until they reach the stationary phase.
-
The parasites are then seeded into 96-well plates at a density of approximately 1 x 10^6 cells/mL.
-
DHMDC is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
The plates are incubated at 26°C for 48-72 hours.
-
Parasite viability is assessed using a colorimetric method, such as the MTT assay, where the reduction of MTT to formazan by viable cells is measured spectrophotometrically.
-
The 50% effective dose (ED50) is calculated from the dose-response curve.
-
-
Intracellular Amastigote Assay:
-
Peritoneal macrophages are harvested from mice (e.g., BALB/c) and seeded in 96-well plates.
-
The macrophages are then infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
After 24 hours, non-phagocytized parasites are removed by washing.
-
The infected macrophages are treated with varying concentrations of DHMDC for 48-72 hours.
-
The cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per macrophage is determined by light microscopy.
-
The ED50 is determined by comparing the number of amastigotes in treated versus untreated cells.
-
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method for determining cholinesterase activity.[8][9][10]
-
The assay is performed in a 96-well microplate.
-
Each well receives a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (DHMDC) at various concentrations.
-
The reaction is initiated by adding a solution of acetylcholinesterase.
-
After a pre-incubation period, the substrate, acetylthiocholine iodide (ATCI), is added.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the reaction rates of the wells with the test compound to the control wells without the inhibitor.
-
The 50% inhibitory concentration (IC50) is determined from the dose-response curve.
Anti-inflammatory Activity Assay (Macrophage-based)
This protocol assesses the ability of DHMDC to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[11][12][13]
-
Macrophage-like cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded into 96-well plates.
-
The cells are pre-treated with various concentrations of DHMDC for 1-2 hours.
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells. Control wells are left unstimulated.
-
The plates are incubated for 24 hours.
-
The cell culture supernatant is collected to measure the levels of pro-inflammatory mediators.
-
Nitrite concentration (an indicator of nitric oxide production) is measured using the Griess reagent.
-
TNF-α and IL-1β levels are quantified using commercially available ELISA kits.
-
-
The inhibitory effect of DHMDC on the production of these mediators is calculated relative to the LPS-stimulated control. IC50 values can be determined from the dose-inhibition curves.
References
- 1. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Chalcone Derivatives as Inhibitors of Leishmania infantum Arginase and Promising Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological evaluation of synthetic chalcone and flavone derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2',6'-Dihydroxy-4'-methoxydihydrochalcone: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 2',6'-Dihydroxy-4'-methoxydihydrochalcone, a compound noted for its potential antiplasmodial and anti-inflammatory activities. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to mitigate risks and ensure environmental protection.
I. Immediate Safety and Hazard Information
Proper handling and disposal of this compound are critical due to its inherent hazardous properties. The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE): To ensure safety, the following PPE must be worn when handling this compound:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and exposure to personnel.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated solid this compound and place it in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: For solutions containing this compound, absorb the liquid with a non-combustible material such as diatomite or universal binders.[1] The contaminated absorbent material should then be collected in a labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the compound, including gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste in a designated, sealed container.
2. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition, pending disposal.[1]
3. Final Disposal:
-
Disposal of this compound must be carried out through an approved waste disposal plant.[1] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
-
Crucially, avoid releasing this chemical into the environment. [1] Do not dispose of it down the drain or in regular trash.
III. Accidental Release Measures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Utilize Personal Protective Equipment: Full personal protective equipment should be worn before attempting to clean up the spill.[1]
-
Containment and Cleanup:
-
For solid spills, carefully collect the material to avoid dust formation.
-
For liquid spills, absorb the solution with an inert, non-combustible material.[1]
-
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of Waste: All cleanup materials must be collected, sealed in a labeled container, and disposed of as hazardous waste according to the procedures outlined above.[1]
IV. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
